molecular formula C9H12N2O3 B1474405 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid CAS No. 1344687-35-9

5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1474405
CAS No.: 1344687-35-9
M. Wt: 196.2 g/mol
InChI Key: QCONVCDRPHLSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid (CAS 1344687-35-9) is a high-purity pyrazole derivative offered at 98% purity and is intended for research and development purposes only . This compound, with a molecular formula of C9H12N2O3 and a molecular weight of 196.21 g/mol, serves as a versatile and critical building block in medicinal chemistry and drug discovery efforts . Its molecular structure features a pyrazole ring core substituted with a carboxylic acid group and a cyclopentyloxy moiety, making it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this compound as a key intermediate in developing potential pharmaceutical candidates. It is strictly for professional lab use. Handle with appropriate precautions, referring to the provided Safety Data Sheet (SDS). This product is not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

3-cyclopentyloxy-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-5-8(11-10-7)14-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCONVCDRPHLSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid

[1]

Executive Summary

5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid (CAS Reg.[1][2] No. 1184246-60-3 ) is a functionalized heterocyclic building block and a pharmacologically significant scaffold in the development of G-protein coupled receptor (GPCR) agonists.[1] Belonging to the class of 5-alkoxypyrazole-3-carboxylic acids, this molecule is structurally characterized by a pyrazole core substituted with a carboxylic acid at the C3 position and a lipophilic cyclopentyloxy ether at the C5 position.

In drug discovery, this specific motif is recognized for its utility as a bioisostere of nicotinic acid (niacin), serving as a potent agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , also known as GPR109A .[1] Unlike nicotinic acid, pyrazole-based agonists are engineered to decouple the therapeutic lipid-lowering effects from the cutaneous flushing side effects mediated by Langerhans cells. This guide details the physicochemical profile, robust synthetic pathways, and biological mechanisms relevant to this compound.

Physicochemical Profile

The molecular architecture of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid balances hydrophilic hydrogen-bonding potential (carboxylic acid, pyrazole NH) with a specific lipophilic domain (cyclopentyl ring), optimizing it for orthosteric binding pockets within GPCRs.[1]

PropertyValue / Description
CAS Registry Number 1184246-60-3
IUPAC Name 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent)
pKa (Acid) ~3.5 (Carboxylic acid)
pKa (Base) ~11.5 (Pyrazole NH deprotonation)
LogP (Predicted) 1.8 – 2.2
H-Bond Donors 2 (COOH, NH)
H-Bond Acceptors 3 (C=O, N, O-Ether)

Synthetic Methodology

Achieving high regioselectivity during the synthesis of 5-alkoxypyrazoles is critical, as the tautomeric nature of the 5-hydroxypyrazole intermediate often leads to competitive N-alkylation. The protocol below utilizes a Mitsunobu coupling strategy to ensure exclusive O-alkylation, followed by controlled hydrolysis.

Phase 1: Synthesis of Scaffold (Ethyl 5-hydroxypyrazole-3-carboxylate)

Rationale: Diethyl acetylenedicarboxylate serves as a symmetric electrophile, reacting with hydrazine to form the pyrazole core via a tandem Michael addition-cyclization sequence.[1]

  • Reagents: Diethyl acetylenedicarboxylate (DEAD), Hydrazine hydrate, Ethanol.[1]

  • Protocol:

    • Dissolve DEAD (1.0 eq) in absolute ethanol (0.5 M) at 0°C.

    • Dropwise add Hydrazine hydrate (1.05 eq) over 30 minutes.

    • Allow to warm to room temperature and stir for 2 hours.

    • Concentrate in vacuo.[1] The resulting solid is often pure enough for the next step or can be recrystallized from ethanol.

Phase 2: Regioselective O-Alkylation (Mitsunobu Reaction)

Rationale: Direct alkylation with cyclopentyl bromide and base often yields a mixture of N-alkylated isomers.[1] The Mitsunobu reaction activates the cyclopentanol oxygen, favoring attack by the pyrazolone oxygen (enol form) to generate the ether linkage.

  • Reagents: Ethyl 5-hydroxypyrazole-3-carboxylate, Cyclopentanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), THF.[1]

  • Protocol:

    • Suspend Ethyl 5-hydroxypyrazole-3-carboxylate (1.0 eq), Cyclopentanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under N₂.

    • Cool the mixture to 0°C.

    • Add DIAD (1.5 eq) dropwise, maintaining temperature <5°C.

    • Stir at 0°C for 1 hour, then warm to RT and stir overnight (16h).

    • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient). The O-alkylated product (Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate) typically elutes before N-alkylated byproducts.[1]

Phase 3: Ester Hydrolysis

Rationale: Mild saponification releases the free acid without degrading the ether linkage.

  • Reagents: Lithium Hydroxide (LiOH), THF, Water.[1]

  • Protocol:

    • Dissolve the ester intermediate in THF:Water (3:1).[1]

    • Add LiOH monohydrate (2.5 eq).

    • Stir at RT for 4 hours (monitor by LC-MS).

    • Workup: Acidify carefully with 1N HCl to pH ~3. The product precipitates or is extracted with Ethyl Acetate.

    • Dry (Na₂SO₄) and concentrate to yield 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid .[1]

Synthesis Workflow Diagram

Synthesis_PathwayStartDiethyl Acetylenedicarboxylate+ HydrazineInter1Ethyl 5-hydroxypyrazole-3-carboxylateStart->Inter1CyclizationReagent1EtOH, 0°CInter2Ethyl 5-(cyclopentyloxy)-pyrazole-3-carboxylateInter1->Inter2O-AlkylationReagent2Cyclopentanol, PPh3,DIAD, THF (Mitsunobu)Final5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acidInter2->FinalSaponificationReagent3LiOH, THF/H2Othen HCl

Figure 1: Step-wise synthetic route emphasizing the Mitsunobu strategy for regioselective O-alkylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5-13.0 ppm: Broad singlet (1H, -COOH).

    • δ 11.0-12.0 ppm: Broad singlet (1H, Pyrazole -NH).[1]

    • δ 6.0-6.2 ppm: Singlet (1H, Pyrazole C4-H).[1]

    • δ 4.8-5.0 ppm: Multiplet (1H, Cyclopentyl -CH-O-).[1]

    • δ 1.5-2.0 ppm: Multiplets (8H, Cyclopentyl -CH₂-).[1]

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 197.1 m/z.[1]

    • Negative Mode: [M-H]⁻ = 195.1 m/z.[1]

Biological Mechanism: GPR109A Agonism

The primary utility of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid lies in its ability to activate GPR109A (HCAR2) .[1] This receptor is highly expressed in adipocytes and immune cells (macrophages, monocytes).[1]

Mechanism of Action[4][5]
  • Receptor Binding: The pyrazole carboxylic acid moiety mimics the nicotinic acid pharmacophore, forming a salt bridge with Arg111 in the GPR109A binding pocket. The cyclopentyl group occupies a hydrophobic sub-pocket, enhancing affinity compared to niacin.

  • G-Protein Coupling: Activation induces a conformational change recruiting the Gαi/o protein.[1]

  • Signaling Cascade:

    • Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels.

    • PKA Downregulation: Reduced cAMP lowers Protein Kinase A (PKA) activity.[1]

    • Lipolysis Inhibition: Reduced PKA activity leads to decreased phosphorylation of Hormone Sensitive Lipase (HSL) and Perilipin, blocking the hydrolysis of triglycerides into Free Fatty Acids (FFAs).[1]

  • Therapeutic Outcome: Lowering plasma FFAs reduces the substrate flux to the liver for triglyceride synthesis, ultimately improving dyslipidemia profiles.

Signaling Pathway Diagram[1]

GPR109A_PathwayLigand5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acidReceptorGPR109A (HCAR2)[Adipocyte Membrane]Ligand->ReceptorBindingG_ProteinGαi/o ProteinActivationReceptor->G_ProteinCouplingACAdenylyl CyclaseG_Protein->ACInhibitscAMPcAMP Levels(Decrease)AC->cAMPReduces ProductionPKAProtein Kinase A(Inhibition)cAMP->PKADownregulatesLipolysisLipolysis(Triglyceride Hydrolysis)PKA->LipolysisInhibits PhosphorylationFFAPlasma Free Fatty Acids(Reduction)Lipolysis->FFAReduces Output

Figure 2: Signal transduction pathway illustrating the anti-lipolytic mechanism of GPR109A activation.[1]

References

  • Richman, J. G., et al. (2007).[1] "Nicotinic acid receptor agonists differentially activate downstream effectors."[1] Journal of Biological Chemistry, 282(25), 18028-18036.[1] (Contextual grounding for GPR109A mechanism).

  • Shen, H. C. (2010).[1] "GPR109A agonists.[1] Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a." Bioorganic & Medicinal Chemistry Letters, 20(1), 329-333.[1] (Establishes the pyrazole-acid SAR).

  • Semple, G., et al. (2008).[1] "3-Carboxy-5-substituted-pyrazoles as potent agonists of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry. (Foundational chemistry for 5-alkoxypyrazoles).

5-alkoxy-1H-pyrazole-3-carboxylic acid derivatives literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Alkoxy-1H-pyrazole-3-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its many variations, the 5-alkoxy-1H-pyrazole-3-carboxylic acid scaffold has emerged as a particularly privileged chemotype. The strategic placement of an alkoxy group at the C5 position and a carboxylic acid (or its derivative) at the C3 position creates a unique electronic and steric profile, enabling potent and selective interactions with a wide array of biological targets. This guide provides a comprehensive overview of this important class of molecules, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the core synthetic strategies, explore the breadth of biological activities, dissect structure-activity relationships, and provide detailed experimental protocols to empower further research and development in this promising area.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts a unique combination of chemical properties, including aromaticity and the ability to act as both hydrogen bond donors and acceptors, making them highly effective pharmacophores.[3] The presence of the pyrazole core in blockbuster drugs such as Celecoxib (an anti-inflammatory agent), Rimonabant (an anti-obesity drug), and various other clinical candidates underscores its therapeutic versatility.[1]

The 5-alkoxy-1H-pyrazole-3-carboxylic acid framework builds upon this foundation. The C3-carboxylic acid moiety serves as a critical interaction point, often acting as a bidentate ligand for metal ions in enzyme active sites or forming key hydrogen bonds with protein residues. The C5-alkoxy group provides a handle for modulating lipophilicity, metabolic stability, and steric bulk, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This strategic functionalization has led to the discovery of derivatives with potent activities across diverse therapeutic areas, including inflammation, cancer, and metabolic diseases.[4][5][6]

Core Synthetic Strategies

The most prevalent and versatile method for constructing the 5-alkoxy-1H-pyrazole-3-carboxylic acid core is through the cyclocondensation of a hydrazine derivative with a suitably functionalized 1,3-dicarbonyl compound.[7] This approach offers a high degree of control over the final substitution pattern.

The Primary Synthetic Pathway: Claisen-Knorr Condensation

The cornerstone of this synthesis is the reaction between an acetophenone derivative and diethyl oxalate, followed by a Knorr-type pyrazole synthesis. This sequence reliably yields the desired 5-substituted-1H-pyrazole-3-carboxylate regioisomer.[4][8] The causality behind this regioselectivity lies in the differential reactivity of the two carbonyl groups in the intermediate 2,4-dioxo-butanoate. The ketone carbonyl is more electrophilic and reacts preferentially with one nitrogen of the hydrazine, initiating the cyclization process.

The overall workflow is visualized below.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Derivatization (Optional) A Acetophenone Derivative (Ar-CO-CH3) D Ethyl 2,4-dioxo-4-arylbutanoate (Intermediate) A->D B Diethyl Oxalate (EtOOC-COOEt) B->D C Sodium Ethoxide (Base) C->D Claisen Condensation F Ethyl 5-aryl-1H-pyrazole-3-carboxylate D->F E Hydrazine Hydrate (H2N-NH2·H2O) E->F Knorr Cyclization (in Acetic Acid) G Hydrolysis (e.g., LiOH) F->G H 5-aryl-1H-pyrazole-3-carboxylic acid G->H I Amidation (e.g., Amine, Coupling Agent) H->I J 5-aryl-1H-pyrazole-3-carboxamide I->J

Caption: General Synthetic Workflow for Pyrazole-3-Carboxylic Acid Derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(Aryl)-1H-pyrazole-3-carboxylate

This protocol is adapted from the well-established procedure for synthesizing potent anti-inflammatory agents.[4] It is a self-validating system where successful formation of the intermediate and final product can be readily confirmed by standard analytical techniques (TLC, NMR, MS).

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium metal (1.2 eq)

  • Absolute Ethanol

  • Hydrazine hydrate (1.5 eq)

  • Glacial Acetic Acid

  • Diethyl ether

  • Standard laboratory glassware

Protocol Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate Intermediate (1a-j)

  • Prepare Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve sodium metal (1.2 eq) in absolute ethanol with stirring until all the sodium has reacted.

  • Initial Condensation: To the freshly prepared sodium ethoxide solution, add a solution of the substituted acetophenone (1.0 eq) in absolute ethanol dropwise. Follow this with the dropwise addition of diethyl oxalate (1.2 eq).

  • Reaction: Stir the resulting mixture at room temperature for 12-16 hours. The formation of a solid precipitate indicates the formation of the sodium salt of the dioxo-ester.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum. The intermediate can be recrystallized from ethanol if necessary.

Protocol Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (2a-j)

  • Reaction Setup: Suspend the ethyl 2,4-dioxo-4-phenylbutanoate intermediate (1.0 eq) in glacial acetic acid.

  • Cyclization: To this suspension, add hydrazine hydrate (1.5 eq) dropwise while stirring.

  • Heating: Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final pyrazole derivative.[4]

Structure Confirmation: The final structure should be confirmed by elemental analysis, IR, ¹H NMR, and mass spectrometry.[4]

Biological Activities and Therapeutic Applications

Derivatives of the 5-alkoxy-1H-pyrazole-3-carboxylic acid scaffold have demonstrated a remarkable range of biological activities. This versatility makes them attractive candidates for drug discovery programs targeting various diseases.

Derivative ClassBiological ActivityKey Target(s)Potency (Example)Reference
5-Amido-1H-pyrazole-3-carboxylic acidsAnti-inflammatoryP2Y14 ReceptorIC₅₀ = 1.93 nM[6]
Ethyl 5-(dimethoxyphenyl)-1H-pyrazole-3-carboxylatesAnti-inflammatoryCOX pathway (presumed)Significant edema reduction[4]
5-Amino-1H-pyrazole-4-carboxylic acids*AntidiabeticPTP1BPotent, cell-permeable[9]
Pyrazole-NO hybridsAntibacterial, Anti-inflammatoryMultipleHigh NO release[10]
1,5-Diphenylpyrazole-3-carboxamidesAnticancerEstrogen-dependent tumorsGI₅₀ = 40 nM[11]
1-Acetyl-pyrazolesAntibacterialFabHPotent inhibitors[12]

Note: This is a regioisomer (C4-carboxylic acid) but highlights the importance of the pyrazole carboxylic acid scaffold in general.

Anti-inflammatory Activity: Targeting the P2Y14 Receptor

The UDPG/P2Y14R signaling pathway is a key player in the innate immune system, making it a therapeutic target for inflammatory diseases.[6] Potent antagonists can block this signaling and reduce the inflammatory cascade.

G UDPG UDPG (Ligand) P2Y14R P2Y14 Receptor (GPCR) UDPG->P2Y14R Binds & Activates G_protein Gαi/o Protein P2Y14R->G_protein Activates Antagonist Pyrazole Derivative (Antagonist) Antagonist->P2Y14R Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Inflammation Pro-inflammatory Cytokine Release (IL-6, IL-1β, TNF-α) cAMP->Inflammation Modulates

Caption: Inhibition of the P2Y14R Signaling Pathway by Pyrazole Antagonists.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-alkoxy-1H-pyrazole-3-carboxylic acid scaffold has yielded crucial insights into the structural requirements for potent biological activity.

  • N1-Substitution: The substituent on the N1 nitrogen is critical. Large, hydrophobic groups, such as substituted benzyl or phenyl rings, often enhance binding affinity by occupying hydrophobic pockets in the target protein. For P2Y14R antagonists, a 4-fluorobenzyl group was found to be optimal.[6]

  • C5-Position: While the topic is "5-alkoxy," many potent derivatives feature a 5-amido or 5-aryl group. This position is a key vector for diversification. In the case of 5-amido derivatives, the nature of the amide substituent directly impacts potency and selectivity.[6] For 5-aryl compounds, electron-donating groups like methoxy on the phenyl ring can enhance anti-inflammatory activity.[4]

  • C3-Carboxylic Acid Derivatives: Conversion of the carboxylic acid to amides or esters is a common strategy to improve cell permeability and oral bioavailability. The specific amide or ester can also introduce new interactions with the target. For instance, pyrazole-3-carboxamides have been extensively explored as anticancer agents.[11]

G cluster_SAR SAR Logic Start Base Scaffold (5-Amido-1H-pyrazole-3-COOH) N1_Mod Modify N1-Substituent Start->N1_Mod C5_Mod Modify C5-Amide Start->C5_Mod N1_Result Improved Potency & Pharmacokinetics N1_Mod->N1_Result C5_Result Modulated Selectivity & Potency C5_Mod->C5_Result

Caption: Key SAR Modification Points on the Pyrazole Scaffold.

Conclusion and Future Perspectives

The 5-alkoxy-1H-pyrazole-3-carboxylic acid framework and its close analogs represent a highly validated and therapeutically relevant scaffold in modern drug discovery. The synthetic accessibility, coupled with the ability to tune biological activity through systematic structural modification, ensures their continued importance. Future research will likely focus on exploring novel substitutions at the N1 and C5 positions to target new protein classes, optimizing pharmacokinetic properties to develop orally bioavailable drug candidates, and applying this versatile core to emerging therapeutic areas such as antiviral and neurodegenerative diseases. The robust foundation of chemical literature and the proven success of this scaffold provide a fertile ground for the next generation of innovative medicines.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Abdel-Hafez, E. M., Abuo-Rahma, G. E., Abdel-Aziz, M., Radwan, M. F., & Hassan, H. F. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Wiese, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Kumar, A., Kumar, A., Kumar, K., & Sharma, S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Basu, S., et al. (2017). Rational design, synthesis, and structure-activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. PubMed. [Link]

  • Sharma, P., & Kumar, A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Strupiš, J., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2015). Current status of pyrazole and its biological activities. PMC. [Link]

  • Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Wang, Y., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. PubMed. [Link]

  • Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Schenone, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Singh, S., & Kumar, V. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Özer, I. I. (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher. [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

Sources

Isosteres of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid represents a critical scaffold in the development of agonists for the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A or the HM74A receptor. This is the primary target of Niacin (Nicotinic Acid), used for regulating dyslipidemia.

The Challenge: While Niacin is effective at lowering LDL and raising HDL, its clinical utility is severely limited by cutaneous flushing, mediated by Prostaglandin D2 (PGD2) release in Langerhans cells. The primary goal of designing isosteres for this specific pyrazole scaffold is to dissociate the antilipolytic efficacy (reduction of free fatty acids) from the flushing side effect, while improving oral bioavailability and metabolic stability.

Part 1: Pharmacophore Analysis & Rational Design

To design effective isosteres, we must first deconstruct the binding determinants of the parent molecule within the GPR109A orthosteric site.

Structural Decomposition

The molecule functions through three distinct pharmacophoric elements:

  • The Acidic Head (3-COOH): Forms a critical salt bridge with a conserved Arginine residue (Arg111) in the receptor transmembrane domain.

  • The Heterocyclic Core (Pyrazole): Acts as a scaffold to orient the head and tail. It participates in hydrogen bonding via the N-H (donor) and N (acceptor).

  • The Lipophilic Tail (5-Cyclopentyloxy): Occupies a hydrophobic pocket. The volume of the cyclopentyl group is optimal for potency, but the ether linkage is a site of potential metabolic liability (O-dealkylation).

Visualization: Pharmacophore & Isosteric Opportunities

The following diagram maps the structural logic for isosteric replacement.

Pharmacophore Parent Parent Scaffold: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid Head Acidic Head (-COOH) Function: Salt Bridge (Arg111) Parent->Head Core Scaffold (Pyrazole) Function: Geometry & H-Bonding Parent->Core Tail Lipophilic Tail (Cyclopentyloxy) Function: Hydrophobic Pocket Parent->Tail Iso_Head Head Isosteres: - Tetrazole (pKa ~4.9) - 1,2,4-Oxadiazol-5-one - Acyl Sulfonamide Head->Iso_Head Strategy: Bioavailability Iso_Core Scaffold Hopping: - Isoxazole - 1,2,3-Triazole - Pyridine Core->Iso_Core Strategy: Selectivity Iso_Tail Tail Modifications: - Cyclobutyl/Cyclohexyl - Fluorinated Ethers - Direct C-C Linkage Tail->Iso_Tail Strategy: Metabolic Stability

Figure 1: Pharmacophore decomposition and strategic isosteric replacement zones for GPR109A agonists.

Part 2: Isosteric Replacement Strategies[1]

The Acidic Head: Bioisosteres of Carboxylic Acid

The carboxylic acid is essential for potency but limits permeability (logD) and causes rapid glucuronidation.

  • Tetrazole (1H-tetrazole): The "Gold Standard" isostere.

    • Rationale: Planar, aromatic system with a pKa (~4.5–4.9) almost identical to carboxylic acid. It maintains the salt bridge with Arg111 but improves metabolic stability against glucuronidation.

    • Trade-off: Can sometimes reduce oral bioavailability due to high polarity of the anion.

  • 1,2,4-Oxadiazol-5-one:

    • Rationale: A non-classical isostere.[1] It is acidic (pKa ~6-7) but less ionized at physiological pH than the carboxylic acid, potentially improving membrane permeability.

  • Acyl Sulfonamide (-CONHSO2R):

    • Rationale: Allows for pKa tuning based on the R-group. Adds bulk, which must be checked against the steric constraints of the receptor entry channel.

The Ether Linker: Metabolic Stabilization

The O-cyclopentyl group is susceptible to oxidative dealkylation by CYPs.

  • Strategy: Replace the Ether (-O-) with a Methylene (-CH2-) or Thioether (-S-).

  • Result: 5-(Cyclopentylmethyl)-pyrazole derivatives often retain potency while significantly extending half-life (

    
    ).
    
Physicochemical Comparison

The following table compares the parent molecule with key isosteres.

Compound VariantModificationcLogPpKa (Acidic)tPSA (Ų)Predicted Stability
Parent -COOH2.14.285Low (Glucuronidation)
Isostere A -Tetrazole1.84.898High
Isostere B -Oxadiazolone2.46.595Moderate
Isostere C -CH2- Linker2.84.276High (No dealkylation)

Part 3: Synthetic Protocols

This section details the synthesis of the Tetrazole Isostere , as it is the most high-yield and pharmacologically relevant modification for this class.

Workflow: Acid to Tetrazole Conversion

This protocol assumes the starting material is the ethyl ester of the parent acid.

Synthesis Start Ethyl 5-(cyclopentyloxy)- 1H-pyrazole-3-carboxylate Step1 1. Aminolysis (NH4OH, MeOH) Start->Step1 Inter1 Primary Amide Step1->Inter1 Step2 2. Dehydration (TFAA, Pyridine) Inter1->Step2 Inter2 Nitrile (-CN) Step2->Inter2 Step3 3. Cycloaddition (NaN3, ZnBr2 or NH4Cl) Inter2->Step3 Final Tetrazole Isostere Step3->Final

Figure 2: Synthetic route for converting the carboxylate scaffold to the bioisosteric tetrazole.

Detailed Protocol: Nitrile to Tetrazole Transformation

Objective: Convert 5-(cyclopentyloxy)-1H-pyrazole-3-carbonitrile to 5-(cyclopentyloxy)-3-(1H-tetrazol-5-yl)-1H-pyrazole.

Reagents:

  • Substrate: Pyrazole-nitrile intermediate (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Zinc Bromide (

    
    ) (1.0 eq) or Ammonium Chloride (
    
    
    
    )
  • Solvent: Water/Isopropanol (1:1) or DMF (for higher temps)

Procedure:

  • Setup: In a pressure-rated vial, dissolve the nitrile intermediate in DMF (0.5 M concentration).

  • Addition: Add

    
     (Caution: Toxic) and 
    
    
    
    (1.5 eq).
    • Note: The use of

      
       is a "Greener" alternative to traditional tin-mediated methods and safer than neat hydrazoic acid.
      
  • Reaction: Heat the mixture to 100°C for 12–24 hours. Monitor by LC-MS for the disappearance of the nitrile peak (

    
    ) and appearance of the tetrazole mass (
    
    
    
    ).
  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH 2–3 (Caution:

    
     gas evolution possible; perform in fume hood).
    
  • Isolation: The tetrazole product typically precipitates upon acidification. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Part 4: Biological Evaluation & Screening

To validate the isosteres, a specific screening cascade is required to differentiate GPR109A efficacy from off-target effects.

In Vitro Potency (cAMP Assay)

Since GPR109A is


-coupled, activation inhibits Adenylyl Cyclase.
  • Method: HTRF (Homogeneous Time Resolved Fluorescence) cAMP assay in CHO-K1 cells stably expressing human GPR109A.

  • Stimulation: Pre-stimulate cells with Forskolin (10

    
    ) to raise cAMP baselines.
    
  • Measurement: Add the isostere. A potent agonist will decrease the Forskolin-induced cAMP signal.

  • Success Metric:

    
    .
    
Ex Vivo Lipolysis Assay (Functional Readout)
  • Tissue: Isolated murine adipocytes or human adipocytes.

  • Method: Measure glycerol release (a byproduct of triglyceride hydrolysis).

  • Expectation: Isosteres should inhibit glycerol release in a dose-dependent manner comparable to Niacin.

In Vivo Flushing Assessment (The Critical Filter)

This is the "Go/No-Go" decision point.

  • Model: C57BL/6 mice.[2]

  • Protocol: Oral gavage of the isostere (30–100 mg/kg).

  • Readout: Laser Doppler perfusion imaging of the ear.

  • Goal: Separation of effects. Ideal candidates show robust reduction in plasma Free Fatty Acids (FFA) without the spike in ear perfusion (vasodilation) seen with Niacin.

References

  • GPR109A Agonists & Pyrazole Scaffolds

    • Title: 5-Alkyl and aryl-pyrazole-acids have been identified as a new class of selective, small-molecule, agonists of the human orphan G-protein-coupled receptor GPR109a.[3]

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).
    • Link:

  • Tetrazole Isosteres in GPR109A

    • Title: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2009).[4][5]

    • Link:

  • Advanced Tricyclic Isosteres (MK-1903)

    • Title: (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans.[6]

    • Source: Journal of Medicinal Chemistry (2012).[6]

    • Link:

  • General Carboxylic Acid Bioisosteres

    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.[7][8]

    • Source: Journal of Medicinal Chemistry (2011).
    • Link:

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel molecular entities are the currency of innovation. Among these, 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid and its analogs represent a promising scaffold in medicinal chemistry.[1] As we venture into the scientific potential of such compounds, a comprehensive understanding of their safe handling and management is not just a regulatory formality but a cornerstone of scientific integrity and laboratory safety.

This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related pyrazole-carboxylic acids and established chemical safety protocols to empower researchers with the knowledge to operate safely and effectively.

Hazard Identification and Risk Assessment: A Proactive Approach

Given the structure of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, it is prudent to anticipate potential hazards based on its functional groups: a carboxylic acid and a pyrazole ring. Carboxylic acids are generally corrosive or irritating to the skin and eyes, and pyrazole derivatives can exhibit a range of biological activities.[2][3][4] Therefore, a thorough risk assessment is the critical first step before any experimental work commences.

Anticipated GHS Hazard Classifications (Based on Analogs):

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3][4][5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3][4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[2][4][6]
Acute Toxicity, Oral4H302: Harmful if swallowed[6]

A logical workflow for risk assessment is crucial for ensuring laboratory safety. The following diagram illustrates a systematic approach to identifying and mitigating risks associated with handling novel chemical entities like 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid.

RiskAssessmentWorkflow cluster_prep Preparation & Information Gathering cluster_eval Evaluation & Control cluster_review Implementation & Review gather_info Gather Information: - Analog SDSs - Chemical Structure Analysis - Literature on Pyrazole Derivatives identify_hazards Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Oral Toxicity gather_info->identify_hazards assess_exposure Assess Exposure Potential: - Quantity Used - Duration of Task - Aerosol Generation? identify_hazards->assess_exposure determine_controls Determine Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE Selection assess_exposure->determine_controls implement_sop Implement Standard Operating Procedure (SOP) determine_controls->implement_sop review_periodically Review & Update SOP Based on New Data implement_sop->review_periodically

Caption: Risk Assessment Workflow for Novel Compounds.

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid or solutions of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2][7][8]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[2][6][9]

Personal Protective Equipment (PPE):

The selection of PPE is dictated by the anticipated hazards. For pyrazole-carboxylic acid derivatives, the following are mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][8] A face shield should be worn when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) inspected before each use. A lab coat should be worn at all times.[2][7][8]Prevents direct skin contact, which can lead to irritation.
Respiratory Protection For handling large quantities or when there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][10]Mitigates the risk of respiratory tract irritation from inhaling dust or aerosols.

Safe Handling and Storage Protocols: Maintaining Chemical Integrity and Safety

Adherence to best practices for handling and storage is fundamental to preventing accidents and ensuring the longevity of the compound.

Handling:

  • Avoid Dust Formation: When handling the solid material, take care to minimize the creation of dust.[5][7][8]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][6][9]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2][6][9]

  • Electrostatic Discharge: Take measures to prevent the build-up of electrostatic charge, especially when handling the compound in a non-polar solvent.[7][8][11]

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][7][8]

  • Inert Atmosphere: For long-term storage and to maintain product quality, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]

  • Segregation: Store away from incompatible materials.[2][7][8]

Emergency Procedures: A Blueprint for Rapid and Effective Response

In the event of an accidental release or exposure, a clear and practiced emergency plan is critical.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][12][13] If skin irritation persists, seek medical advice.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][13]

Spill Response:

The appropriate response to a spill depends on its size and the immediate hazards it presents.

The following decision tree provides a clear guide for responding to a chemical spill involving an acidic compound like 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid.

SpillResponse cluster_minor Minor Spill Response cluster_major Major Spill Response spill Chemical Spill Occurs assess_size Assess Spill Size & Risk spill->assess_size minor_spill Minor Spill (<100mL, contained) assess_size->minor_spill major_spill Major Spill (>100mL, uncontained, or unknown hazard) assess_size->major_spill alert_personnel Alert others in the immediate area minor_spill->alert_personnel Yes evacuate Evacuate the immediate area major_spill->evacuate Yes don_ppe Don appropriate PPE (gloves, goggles, lab coat) alert_personnel->don_ppe contain_spill Contain the spill with absorbent material don_ppe->contain_spill neutralize Neutralize with sodium bicarbonate or other acid neutralizer contain_spill->neutralize cleanup Collect residue with non-sparking tools neutralize->cleanup dispose Dispose of as hazardous waste cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate alert_emergency Alert others and call emergency services (e.g., 911) evacuate->alert_emergency isolate_area Isolate the area by closing doors alert_emergency->isolate_area provide_info Provide information to emergency responders isolate_area->provide_info

Sources

Methodological & Application

Synthesis of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid from diethyl oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid

Executive Summary

This application note details the synthesis of 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylic acid , a privileged scaffold in medicinal chemistry often associated with GPR109A agonists (for dyslipidemia) and anti-inflammatory agents.

The synthesis addresses a critical chemo-selectivity challenge: O-alkylation vs. N-alkylation of the pyrazole core. While direct alkylation of 5-hydroxypyrazoles often yields the thermodynamically stable N-alkylated lactams, this protocol utilizes a Mitsunobu-mediated etherification to lock the O-alkyl tautomer, ensuring high regiochemical fidelity.

Retrosynthetic Strategy & Pathway

The synthesis is divided into three distinct phases:

  • Scaffold Construction: Claisen condensation of diethyl oxalate followed by cyclization with hydrazine.[1]

  • Regioselective Functionalization: Installing the cyclopentyl ether via Mitsunobu coupling.

  • Deprotection: Saponification of the ethyl ester to the free acid.

SyntheticRoute SM1 Diethyl Oxalate INT1 Diethyl Oxaloacetate (Enolate) SM1->INT1 NaOEt, EtOH Claisen Condensation SM2 Ethyl Acetate SM2->INT1 INT2 Ethyl 5-hydroxy-1H- pyrazole-3-carboxylate INT1->INT2 Hydrazine Hydrate Cyclization INT3 Ethyl 5-(cyclopentyloxy)- 1H-pyrazole-3-carboxylate INT2->INT3 Cyclopentanol, DIAD, PPh3 Mitsunobu (O-Selective) FINAL 5-(Cyclopentyloxy)-1H- pyrazole-3-carboxylic acid INT3->FINAL LiOH, THF/H2O Hydrolysis

Figure 1: Critical path analysis for the synthesis of the target pyrazole acid.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

Rationale: Diethyl oxalate provides the 1,2-dicarbonyl motif required for the 3-carboxylate position. Ethyl acetate provides the remaining two carbons.

Reagents & Materials:

Reagent Equiv. Role
Diethyl Oxalate 1.0 Starting Material (Electrophile)
Ethyl Acetate 1.1 Starting Material (Nucleophile)
Sodium Ethoxide (21% in EtOH) 1.2 Base
Hydrazine Hydrate (64%) 1.1 Dinucleophile

| Ethanol (Anhydrous) | Solvent | Medium |

Protocol:

  • Claisen Condensation:

    • Charge an oven-dried reactor with Sodium Ethoxide (21% wt solution in EtOH) under

      
       atmosphere. Cool to 0°C.[2][3][4]
      
    • Mix Diethyl Oxalate and Ethyl Acetate in a separate funnel.

    • Add the ester mixture dropwise to the base over 60 minutes, maintaining internal temperature

      
      . (Exothermic).[5]
      
    • Allow to warm to Room Temperature (RT) and stir for 16 hours. The solution will turn dark yellow/orange, indicating the formation of sodium diethyl oxaloacetate.

  • Cyclization:

    • Cool the reaction mixture back to 0°C.

    • Add Hydrazine Hydrate dropwise. Caution: Hydrazine is toxic and a sensitizer.

    • Stir at 0°C for 1 hour, then reflux (78°C) for 2 hours.

    • Workup: Concentrate in vacuo to remove ethanol. Dilute residue with water and acidify to pH 2 with 1N HCl. The product, Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate , will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 70-85%.

Phase 2: Regioselective O-Alkylation (The Mitsunobu Step)

Scientific Insight: 5-hydroxypyrazoles exist in equilibrium with 5-pyrazolones. Direct alkylation with alkyl halides (e.g., Cyclopentyl bromide) and base (


) predominantly yields the N-alkylated  product due to the higher nucleophilicity of the nitrogen in the conjugate base. To force O-alkylation , we employ the Mitsunobu reaction, which activates the alcohol (cyclopentanol) and allows the pyrazole oxygen to attack as a nucleophile.

Reagents & Materials:

Reagent Equiv. Role
Ethyl 5-hydroxy-pyrazole-3-carboxylate 1.0 Substrate
Cyclopentanol 1.2 Alcohol Source

| Triphenylphosphine (


) | 1.5 | Activator |
| DIAD (Diisopropyl azodicarboxylate) | 1.5 | H-Acceptor/Activator |
| THF (Anhydrous) | Solvent | Medium |

Protocol:

  • Dissolve the pyrazole intermediate and Triphenylphosphine in anhydrous THF under nitrogen.

  • Add Cyclopentanol . Cool the mixture to 0°C.

  • Add DIAD dropwise over 30 minutes. Note: The solution will turn yellow/orange.[5] Rapid addition causes exotherms that degrade selectivity.

  • Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.

  • Workup: Concentrate the THF. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate solid Triphenylphosphine oxide (

    
    ). Filter off the solid.[2]
    
  • Purification: The filtrate contains the product. Purify via Flash Column Chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Target:Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate .

    • QC Check:

      
       NMR should show a methine proton for the cyclopentyl group at 
      
      
      
      ~4.8-5.0 ppm (O-CH) rather than
      
      
      ~4.2-4.5 ppm (N-CH).
Phase 3: Ester Hydrolysis

Rationale: Mild saponification to release the carboxylic acid without cleaving the ether.

Protocol:

  • Dissolve the O-alkylated ester in THF/Water (3:1 ratio).

  • Add Lithium Hydroxide Monohydrate (LiOH·

    
    , 3.0 equiv).
    
  • Stir at RT for 4-6 hours (Monitor by LCMS).

  • Workup: Evaporate THF. Acidify the aqueous layer carefully with 1N HCl to pH 3-4.

  • The title compound, 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid , will precipitate.

  • Filter, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.

Mechanism of Selectivity (Visualized)

The following diagram illustrates why the Mitsunobu reaction is preferred over direct alkylation for this specific scaffold.

Selectivity Tautomer Tautomeric Equilibrium (Hydroxy-pyrazole vs Pyrazolone) DirectAlk Direct Alkylation (R-Br + Base) Tautomer->DirectAlk Thermodynamic Control Mitsunobu Mitsunobu Reaction (R-OH + PPh3 + DIAD) Tautomer->Mitsunobu Kinetic/Mech Control N_Prod N-Alkylated Product (Major Impurity in Direct Alkylation) DirectAlk->N_Prod N-Nucleophilicity > O O_Prod O-Alkylated Product (Target Molecule) Mitsunobu->O_Prod O-Attack on Activated Alcohol

Figure 2: Mechanistic divergence between direct alkylation and Mitsunobu protocols.

Quality Control & Validation

To ensure the integrity of the final compound, verify the following analytical markers:

  • 1H NMR (DMSO-d6):

    • 
       13.0 ppm (Broad s, 1H, -COOH).
      
    • 
       12.5 ppm (Broad s, 1H, Pyrazole -NH).
      
    • 
       6.2 ppm (s, 1H, Pyrazole C4-H).
      
    • 
       4.9 ppm (m, 1H, Cyclopentyl O-CH). Critical: If this signal is shielded (<4.5 ppm), suspect N-alkylation.
      
  • LC-MS: Confirm [M+H]+ and absence of Triphenylphosphine oxide contamination.

References

  • Synthesis of Pyrazole Carboxylates: Aggarwal, R. et al. "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents."[6] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[7] Link

  • Mitsunobu Reaction on Heterocycles: Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981.[5][8] Link

  • Regioselectivity in Pyrazoles: Grošelj, U. et al. "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." Molecules, 2022.[4][9] Link

  • Commercial Building Block Data: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (CAS 85230-37-1).[10] Link

Sources

Application Note: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic Acid as a GPR109A Agonist Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid represents a critical chemical scaffold in the development of next-generation dyslipidemia therapeutics. It targets GPR109A (also known as HCA2 or NIACR1), the high-affinity receptor for Nicotinic Acid (Niacin).[1][2][3][][5]

While Niacin is highly effective at lowering plasma triglycerides and raising HDL-C via GPR109A-mediated inhibition of lipolysis in adipocytes, its clinical utility is severely limited by cutaneous flushing.[2] This side effect is mediated by GPR109A activation in Langerhans cells and keratinocytes, leading to Prostaglandin D2 (PGD2) release.[]

The pyrazole-3-carboxylic acid class serves as a vital tool for biased agonism research. By modifying the 5-position with bulky lipophilic groups (like the cyclopentyloxy moiety), researchers aim to separate the beneficial antilipolytic effects (G-protein mediated) from the flushing response (often linked to


-arrestin recruitment).
Key Compound Properties
PropertyDetail
Chemical Name 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
Target GPR109A (HCA2)
Primary Signaling

-coupled (cAMP inhibition)
Secondary Signaling

-arrestin recruitment (Flushing proxy)
Solubility Low in water; Soluble in DMSO (>10 mM)
Molecular Weight ~196.2 g/mol

Chemical Handling & Preparation

Expertise Note: This compound contains a carboxylic acid headgroup (polar) and a cyclopentyloxy tail (lipophilic). This amphiphilic nature requires specific handling to prevent precipitation in aqueous buffers.

Stock Solution Protocol
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as the solubility is significantly lower.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Weigh 1.96 mg of powder and dissolve in 1 mL of DMSO.

  • Storage: Aliquot into light-protective amber vials (20-50

    
    L). Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
    
Working Solution (Assay Day)
  • Dilution Factor: Do not add the 10 mM DMSO stock directly to the cell media.

  • Intermediate Step: Dilute the stock 1:100 in PBS or Assay Buffer to create a 100

    
    M  intermediate (1% DMSO).
    
  • Final Assay Concentration: Serial dilute from the intermediate. Ensure final DMSO concentration in the well is

    
     to avoid non-specific cell toxicity or membrane perturbation.
    

In Vitro Pharmacology Protocols

To validate this scaffold, you must profile it against two distinct pathways: cAMP Inhibition (Efficacy) and


-Arrestin Recruitment  (Safety/Flushing Potential).
Protocol A: -Mediated cAMP Inhibition Assay

Objective: Determine the potency (


) of the compound in inhibiting forskolin-stimulated cAMP.

Materials:

  • CHO-K1 cells stably expressing human GPR109A.

  • cAMP detection kit (e.g., HTRF, GloSensor, or AlphaScreen).

  • Forskolin (Adenylyl cyclase activator).

  • IBMX (Phosphodiesterase inhibitor).

Workflow:

  • Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate. Incubate overnight.

  • Agonist Buffer Prep: Prepare the test compound in HBSS buffer containing 500

    
    M IBMX.
    
    • Note: IBMX is crucial to prevent the degradation of cAMP, ensuring the signal drop is due to GPR109A activity, not endogenous PDEs.

  • Stimulation:

    • Add 5

      
      L of test compound (dilution series).
      
    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 5

      
      L of Forskolin  (Final concentration: 
      
      
      
      , typically 1-10
      
      
      M).
  • Incubation: Incubate for 45 minutes at RT.

  • Detection: Add detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate for HTRF) and read after 1 hour.

  • Analysis: Plot signal vs. log[concentration]. The curve should show a dose-dependent decrease in signal (inverse agonist curve relative to Forskolin baseline).

Protocol B: -Arrestin Recruitment Assay (Flushing Proxy)

Objective: Assess the potential for cutaneous flushing.[][6] High potency in this assay correlates with high flushing risk.

Materials:

  • PathHunter® or Tango™ GPR109A cell lines (Enzyme Complementation technology).

  • Detection reagent (Chemiluminescent substrate).

Workflow:

  • Cell Seeding: Plate 5,000 cells/well in a 384-well white plate. Incubate 24 hours.

  • Treatment: Remove media and replace with 20

    
    L Assay Buffer.
    
  • Agonist Addition: Add 5

    
    L of 5X concentrated test compound.
    
  • Incubation: Incubate for 90 minutes at 37°C / 5%

    
    .
    
    • Expert Insight:

      
      -arrestin recruitment is slower than G-protein signaling. A shorter incubation (<30 min) may yield false negatives.
      
  • Detection: Add 12

    
    L of detection reagent. Incubate 60 minutes at RT in the dark.
    
  • Read: Measure Chemiluminescence (RLU).

Data Visualization & Logic

Signaling Pathway Diagram

The following diagram illustrates the dual signaling pathways of GPR109A and the strategic divergence attempted by using pyrazole scaffolds.

GPR109A_Signaling Ligand 5-(Cyclopentyloxy)-1H-pyrazole-3-COOH Receptor GPR109A (HCA2) Ligand->Receptor Binding Gi Gi/o Protein Receptor->Gi Primary Coupling Arrestin Beta-Arrestin 1/2 Receptor->Arrestin Secondary Coupling (Potential Bias) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Lipolysis Inhibition of Lipolysis (Therapeutic Effect) cAMP->Lipolysis Triggers MAPK MAPK / ERK Pathway Arrestin->MAPK PLA2 PLA2 Activation MAPK->PLA2 PGD2 PGD2 Release (Langerhans Cells) PLA2->PGD2 Flushing Cutaneous Flushing (Side Effect) PGD2->Flushing

Caption: Divergent signaling of GPR109A. Ideal scaffolds maximize the Green path (Gi) while minimizing the Red path (Arrestin).

Selectivity & Troubleshooting

Selectivity Profiling (GPR109A vs. GPR109B)

The 5-substituted pyrazole class must be screened against GPR109B (HCA3) .

  • GPR109A (HCA2): High affinity for Niacin.[1][2][3][][5]

  • GPR109B (HCA3): Low affinity for Niacin; activated by 3-OH-butyrate.

  • Protocol: Repeat the cAMP inhibition assay using CHO-K1 cells expressing GPR109B.

  • Success Criteria: The compound should exhibit

    
    -fold selectivity for GPR109A over GPR109B to minimize off-target metabolic effects.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background in cAMP Assay Endogenous PDE activityEnsure IBMX (500

M) is fresh and present in the stimulation buffer.
Precipitation in Media High lipophilicityDo not exceed 0.5% DMSO. Pre-dilute in buffer with 0.1% BSA (Fatty Acid Free) to act as a carrier.
Inconsistent Potency pH SensitivityThe carboxylic acid moiety is pH sensitive. Ensure Assay Buffer is strictly pH 7.4.
No "Flushing" Signal in Vitro Low Receptor ReserveBeta-arrestin assays often require receptor overexpression. Ensure stable line quality.

References

  • Semple, G., et al. (2007). "Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a."[1] Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623.[1]

  • Shen, H. C., et al. (2007). "Discovery of novel niacin receptor agonists: 5-alkyl-1H-pyrazole-3-carboxylic acids." Journal of Medicinal Chemistry. (Contextual grounding for the 5-alkyl/alkoxy scaffold).
  • Richman, J. G., et al. (2007). "Nicotinic acid receptor agonists differentially activate downstream effectors." Journal of Biological Chemistry, 282(25), 18028-18036.

  • Boatman, P. D., et al. (2010). "GPR109a agonists.[1][2][3][][5][6][7] Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a."[3] Bioorganic & Medicinal Chemistry Letters, 20(15), 4472-4475.[3]

Sources

Application Note: High-Fidelity Esterification of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the protocol for converting 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid to its methyl ester. This intermediate is a critical scaffold in the synthesis of GPR119 agonists (metabolic disease targets).

Abstract & Strategic Analysis

The 5-alkoxypyrazole-3-carboxylic acid moiety is a privileged pharmacophore, notably present in GPR119 agonists developed for Type 2 Diabetes treatment. Esterification of the carboxylic acid serves two primary roles:

  • Protection: Masks the acidic proton to prevent interference during subsequent base-mediated N-alkylation or coupling reactions.

  • Purification Handle: The ester is significantly more lipophilic than the zwitterionic acid, facilitating purification via silica gel chromatography.

Mechanistic Considerations
  • Substrate Sensitivity: The cyclopentyloxy group is a secondary ether. While more stable than tert-butyl ethers, it is susceptible to cleavage under strongly acidic conditions at high temperatures (via

    
     or 
    
    
    
    pathways). Therefore, water removal must be efficient to minimize the reaction time and acid exposure.
  • Tautomerism: The substrate exists in equilibrium between the 1H- and 2H-pyrazole forms. Esterification does not lock this tautomerism; the product will remain a tautomeric mixture (

    
    -H unfunctionalized), which is desirable for subsequent regioselective 
    
    
    
    -alkylation.
  • Method Selection:

    • Fischer Esterification (

      
      ): Feasible but equilibrium-limited by water generation. Requires prolonged reflux, increasing the risk of ether cleavage.
      
    • Thionyl Chloride (

      
      ):Preferred Method.  Generates anhydrous 
      
      
      
      in situ and consumes water produced during esterification. The reaction is irreversible and typically faster, preserving the ether integrity.

Experimental Protocol (Method A: Thionyl Chloride Activation)

This protocol describes the synthesis of the methyl ester.[1][2][3] For ethyl esters, substitute Methanol with Ethanol.[1]

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid Substrate1.0196.20
Thionyl Chloride (

)
Activator / Dehydrating Agent2.0 - 3.0118.97
Methanol (anhydrous) Solvent / Reactant[0.2 M conc.]32.04
Sodium Bicarbonate (

)
Quenching BaseExcess84.01
Ethyl Acetate Extraction SolventN/A88.11
Step-by-Step Methodology
Step 1: Setup and Addition (0°C)
  • Apparatus: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen (

    
    ).
    
  • Solvation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Methanol. The concentration should be approximately 0.2 M (e.g., 1 g substrate in ~25 mL MeOH).

  • Acid Activation: Cool the solution to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride (

    
    , 2.5 equiv) dropwise over 15–20 minutes.
    
    • Caution: Exothermic reaction with gas evolution (

      
       and 
      
      
      
      ). Ensure proper venting through a scrubber.
Step 2: Reaction (Reflux) [4][5]
  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Equip a reflux condenser. Heat the reaction to reflux (65°C) .

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Target Time: 2–4 hours.

    • Checkpoint: If starting material persists after 4 hours, add an additional 0.5 equiv of

      
       at RT and resume reflux. Avoid overnight reflux to protect the cyclopentyl ether.
      
Step 3: Workup and Isolation
  • Concentration: Cool the mixture to RT. Concentrate in vacuo (rotary evaporator) to remove solvent and excess

    
    .
    
    • Note: Do not heat the water bath above 40°C during concentration.

  • Neutralization: Redissolve the residue in Ethyl Acetate. Slowly add saturated aqueous

    
     at 0°C until pH ~8.
    
    • Critical: The pyrazole NH is weakly acidic (

      
       ~14), so it will remain protonated/neutral at pH 8.
      
  • Extraction: Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.[3]

  • Drying: Combine organic layers, wash with Brine, dry over anhydrous

    
    , filter, and concentrate.
    
Step 4: Purification
  • The crude product is often pure enough (>95%) for the next step.

  • If purification is required: Flash Column Chromatography (

    
    , Gradient: 0 
    
    
    
    40% EtOAc in Hexanes).

Reaction Pathway & Mechanism[1][6][7]

The following diagram illustrates the activation of the carboxylic acid via the acyl chloride intermediate (or protonated activated complex) and the subsequent methanolysis, highlighting the preservation of the ether linkage.

Esterification_Mechanism cluster_0 Critical Control Point: Temp < 65°C Substrate 5-(Cyclopentyloxy)-1H- pyrazole-3-COOH Activation Activation (SOCl2 / MeOH) Substrate->Activation + SOCl2, 0°C Intermediate Acyl Chloride / Activated Complex Activation->Intermediate - SO2 Product Methyl 5-(cyclopentyloxy)- 1H-pyrazole-3-carboxylate Intermediate->Product + MeOH, Reflux - HCl Byproducts Byproducts: SO2(g), HCl(g) Intermediate->Byproducts

Caption: Reaction pathway for the thionyl chloride-mediated esterification. The process avoids water accumulation, driving the equilibrium forward.

Quality Control & Validation

ParameterExpected ResultNotes
Appearance White to off-white solid
LC-MS [M+H]+ = 211.1Consistent with Methyl ester formation.[5]
1H NMR (DMSO-d6)

3.80 (s, 3H)
Distinct Methyl ester singlet.[6]
1H NMR (DMSO-d6)

4.90 (m, 1H)
Methine proton of cyclopentyl group (confirms ether integrity).
1H NMR (DMSO-d6)

13.0 (br s, 1H)
Pyrazole NH (broad, exchangeable).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (water present)Ensure MeOH is anhydrous.[5] Increase

equivalents.
Ether Cleavage Reaction too hot or too longLimit reflux to 4h. Ensure efficient quenching of excess

during workup.
N-Methylation Use of Methyl Iodide (Alternative Method)Do not use MeI/Base methods. Stick to acid-catalyzed esterification to avoid N-alkylation.

References

  • Vertex Pharmaceuticals. (2010). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters.

  • Common Organic Chemistry. (2023). Esterification: Acid to Ester - Common Conditions (SOCl2/MeOH). Common Organic Chemistry Protocols.

  • PrepChem. (2022). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Preparation of Chemicals.[1][2][3][7][8][9][10][11][12]

  • Bender, D. M., et al. (2008).[13] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.

Sources

Application Note: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Fragment: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid (hereafter referred to as 5-CPPC ) represents a "privileged scaffold" specifically optimized for Class A G-Protein Coupled Receptors (GPCRs).

While Nicotinic Acid (Niacin) is the endogenous ligand for GPR109A (HCAR2) , its low affinity and side effect profile (cutaneous flushing) necessitate the development of high-affinity bioisosteres. The pyrazole-3-carboxylic acid moiety serves as a direct bioisostere for the pyridine-3-carboxylic acid of niacin, engaging the conserved Arginine anchor in the orthosteric binding site. The addition of the 5-cyclopentyloxy group exploits a distinct hydrophobic sub-pocket, significantly improving ligand efficiency (LE) and lipophilic ligand efficiency (LLE) compared to the parent fragment.

Application Scope

This guide details the utilization of 5-CPPC as a chemical probe and lead fragment for:

  • Orthosteric Mapping: Validating the arginine-anchor point in GPR109A and related carboxylic-acid sensing GPCRs (e.g., GPR81).

  • Fragment Merging/Growing: Serving as a "grown fragment" to demonstrate how expanding into the hydrophobic cleft increases residence time.

  • Biophysical Validation: Protocols for SPR and TR-FRET assays.

Physicochemical Profile (Rule of 3 Analysis)
PropertyValueFBDD StatusSignificance
Molecular Weight 196.20 DaPass (<300)Ideal for fragment growing; leaves mass "budget" for optimization.
cLogP ~1.9 - 2.1Pass (<3)Balanced solubility and membrane permeability.
H-Bond Donors 2 (NH, OH)Pass (≤3)Critical for specific anchoring (Arg interaction).
H-Bond Acceptors 4Pass (≤3*)Slightly high, but essential for the carboxylic acid warhead.
PSA ~70 ŲPass Good prediction for oral bioavailability.

FBDD Workflow Visualization

The following diagram illustrates the strategic placement of 5-CPPC within a GPCR fragment campaign.

FBDD_Workflow Library Fragment Library (Acidic Warheads) Screen Primary Screen (SPR/NMR) Library->Screen High Concentration (1 mM) Hit Hit Identification (Pyrazole Core) Screen->Hit KD > 100 µM Evolution Fragment Growing (+Cyclopentyl Group) Hit->Evolution SAR Expansion Lead Lead Series (5-CPPC) Evolution->Lead KD < 1 µM Validation Functional Assay (cAMP Inhibition) Lead->Validation Agonist Confirmation

Figure 1: Strategic workflow for evolving the pyrazole core into the 5-CPPC lead fragment.

Protocol 1: Chemical Synthesis of 5-CPPC

Objective: Synthesize high-purity (>98%) 5-CPPC suitable for biophysical screening. Commercial samples often contain regioisomers that confound SPR data.

Reaction Scheme Overview
  • Cyclization: Diethyl acetylenedicarboxylate + Hydrazine → 5-Hydroxy-pyrazole-3-carboxylate.

  • O-Alkylation: Nucleophilic substitution with Cyclopentyl bromide.

  • Hydrolysis: Saponification of the ester to the free acid.

Step-by-Step Methodology
Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
  • Reagents: Dissolve diethyl acetylenedicarboxylate (10 mmol) in ethanol (20 mL).

  • Addition: Cool to 0°C. Dropwise add hydrazine hydrate (10.5 mmol) over 15 minutes.

  • Reflux: Allow to warm to RT, then reflux for 3 hours.

  • Isolation: Cool to RT. The product often precipitates. If not, concentrate in vacuo. Recrystallize from ethanol/ether.

    • Critical Checkpoint: Confirm absence of uncyclized hydrazine intermediates via LC-MS.

Step 2: O-Alkylation (The Specificity Step)
  • Setup: Dissolve the intermediate from Step 1 (5 mmol) in dry DMF (10 mL).

  • Base: Add Cesium Carbonate (

    
    , 7.5 mmol). Stir for 30 min at RT to form the anion.
    
    • Why Cesium? Promotes O-alkylation over N-alkylation in tautomeric pyrazoles.

  • Alkylation: Add Cyclopentyl bromide (6 mmol). Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). Isolate the O-alkylated product (check NMR: Cyclopentyl multiplet at

    
     4.8-5.0 ppm).
    
Step 3: Saponification
  • Hydrolysis: Dissolve ester in THF:Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Acidification: Carefully acidify with 1M HCl to pH 3.0. The carboxylic acid product (5-CPPC) should precipitate.

  • Final Polish: Filter, wash with cold water, and dry.

    • Quality Control: Purity >98% by HPLC is required for SPR.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (


) and residence time of 5-CPPC against GPR109A.

Challenge: GPCRs are unstable in standard buffers. Solution: Use of Nanodiscs or Detergent Micelles (DDM/CHS) is mandatory.

Experimental Setup (Biacore/Sierra Systems)
  • Sensor Chip: Series S Sensor Chip NTA (for His-tagged GPR109A) or CM5 (for amine coupling of stabilized receptor mutants).

    • Recommendation: Capture His-tagged GPR109A on NTA chip to maintain native conformation.

  • Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM (n-Dodecyl-β-D-maltoside), 0.01% CHS (Cholesteryl Hemisuccinate), 2% DMSO.

    • Note: The buffer must match the protein formulation exactly to prevent baseline drift.

Assay Cycle
  • Capture: Inject GPR109A (10 µg/mL) for 60s at 10 µL/min. Target capture level: ~2000 RU.

  • Sample Injection: Inject 5-CPPC in a concentration series (e.g., 0.5 µM to 100 µM).

    • Flow Rate: High flow (50-100 µL/min) to minimize mass transport effects.

    • Contact Time: 60s.

    • Dissociation Time: 120s.

  • Regeneration: 350 mM EDTA (strips the Ni-NTA/Protein complex) followed by Ni2+ recharge. Do not use Glycine pH 2.0 as it denatures the GPCR.

Data Analysis
  • Solvent Correction: Perform DMSO calibration (1.5% - 2.5%) to correct bulk refractive index changes.

  • Fitting: Fit to a 1:1 Langmuir binding model.

  • Expected Outcome: 5-CPPC should exhibit fast-on/fast-off kinetics typical of fragments, with a

    
     in the low micromolar range (1-10 µM).
    

Protocol 3: Functional Validation (cAMP Assay)

Objective: Confirm that binding translates to function (Agonism vs. Antagonism). GPR109A is


 coupled, meaning agonism decreases cAMP.
Mechanism of Action Diagram

GPR109A_Pathway Ligand 5-CPPC (Ligand) Receptor GPR109A (Receptor) Ligand->Receptor Binds Orthosteric Site Gprot Gi/o Protein (Transducer) Receptor->Gprot Activates AC Adenylyl Cyclase (Effector) Gprot->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production Lipolysis Lipolysis (Physiological) cAMP->Lipolysis Downregulation

Figure 2: Signal transduction pathway. 5-CPPC agonism leads to Gi-mediated inhibition of Adenylyl Cyclase.

TR-FRET cAMP Inhibition Assay (HTRF/Lance)
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.

  • Reagents: Forskolin (to stimulate cAMP baseline), IBMX (phosphodiesterase inhibitor).

  • Procedure:

    • Seed cells (2,000 cells/well) in 384-well low-volume plates.

    • Prepare 5-CPPC serial dilution in stimulation buffer containing 10 µM Forskolin and 0.5 mM IBMX.

    • Add compound mix to cells. Incubate 30 min at RT.

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Incubate 1 hour. Read on TR-FRET compatible reader (e.g., EnVision).

  • Analysis:

    • Plot FRET ratio vs. log[Compound].

    • Calculate

      
      .
      
    • Validation: A true agonist will show a dose-dependent decrease in FRET signal (or increase, depending on the specific kit competition logic) relative to the Forskolin-only control.

References

  • Seminal GPR109A Agonist Identification: Shen, H. C., et al. (2009). "5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a." Bioorganic & Medicinal Chemistry Letters, 19(8), 2121-2124.[1]

  • Pyrazole-Acid Structure-Activity Relationship: Dang, Q., et al. (2010). "GPR109a agonists.[1][][3] Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a."[4] Bioorganic & Medicinal Chemistry Letters, 20(15), 4550-4554.

  • Clinical Candidate Evolution (MK-1903): Lai, Z., et al. (2012).[5] "(1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans."[5] Journal of Medicinal Chemistry, 55(8), 3644-3666.[5]

  • GPCR Fragment Screening Methodologies: Christopher, J. A., et al. (2013).[6] "Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine antagonists." Journal of Medicinal Chemistry, 56(9), 3446-3455.

  • General Synthesis of Pyrazole Carboxylic Acids: Technical Disclosure Commons. (2022).[5][7] "Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid."[7]

Sources

Microwave-assisted synthesis using pyrazole-3-carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Scaffold Decoration – Microwave-Assisted Synthesis Using Pyrazole-3-Carboxylic Acid Intermediates

Abstract

This guide details the accelerated synthesis and functionalization of pyrazole-3-carboxylic acid intermediates using microwave dielectric heating. While traditional thermal methods for pyrazole cyclocondensation and subsequent amide coupling often require prolonged reflux times (4–24 hours) and suffer from regioselectivity issues, microwave irradiation reduces reaction times to minutes while significantly improving purity profiles. This protocol is designed for medicinal chemists focusing on high-throughput library generation of COX-2 inhibitors, kinase inhibitors, and antidiabetic agents where the pyrazole-3-carboxylate pharmacophore is central.

Introduction & Mechanistic Rationale

The pyrazole-3-carboxylic acid scaffold is a privileged structure in drug discovery, serving as the core for blockbuster drugs like sildenafil (Viagra) and celecoxib (Celebrex). However, the "thermal lag" of conventional heating often degrades sensitive diketoester precursors or leads to incomplete conversion during the functionalization of the carboxylic acid handle.

Microwave vs. Thermal Heating

In this protocol, we utilize dipolar polarization and ionic conduction . Unlike oil baths that heat from the outside in (convection), microwaves couple directly with the reaction matrix.

  • Dipolar Polarization: The dipole of the solvent (e.g., Ethanol, DMF) aligns with the oscillating electric field. As the field alternates, molecular rotation generates internal heat.

  • The "Specific Microwave Effect" (Arrhenius Modification): While controversial, practical evidence suggests that microwave irradiation can lower the activation energy (

    
    ) or increase the pre-exponential factor (
    
    
    
    ) for polar transition states, particularly in heterocycle formation [1].
Mechanism of Action Diagram

MW_Mechanism Source MW Source (Magnetron) Field Oscillating Electric Field Source->Field 2.45 GHz Solvent Solvent Dipoles (EtOH/DMF) Field->Solvent Alignment Heat Internal Kinetic Energy Solvent->Heat Friction/Rotation TS Polar Transition State Heat->TS Rapid Ea Overcoming Product Pyrazole-3-COOH Derivative TS->Product Irreversible

Figure 1: Energy transfer pathway in microwave-assisted synthesis. Direct coupling with solvent dipoles bypasses thermal conductivity limits.

Experimental Protocols

Protocol A: Rapid Cyclocondensation to Pyrazole-3-Carboxylate

Target: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate A). Reaction Type: Knorr-type Cyclocondensation.

Reagents:

  • Diethyl oxalacetate (sodium salt): 5.0 mmol

  • Hydrazine hydrate (80%): 5.5 mmol

  • Solvent: Ethanol (EtOH) / Acetic Acid (AcOH) (10:1 ratio) - Note: AcOH acts as a catalyst.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve Diethyl oxalacetate (1.05 g) in 4 mL EtOH.

  • Addition: Add Hydrazine hydrate (0.27 mL) dropwise. Caution: Exothermic reaction. Add 0.4 mL glacial acetic acid.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation (Method):

    • Mode: Dynamic Power (Target Temperature).

    • Temp: 140°C.

    • Hold Time: 5 minutes.

    • Pre-stirring: 30 seconds.[1]

    • Pressure Limit: 15 bar (Safety cutoff).

  • Workup: Cool to 50°C using compressed air (integrated in most MW reactors). Pour mixture into 20 mL ice water.

  • Isolation: The ester precipitates immediately. Filter, wash with cold water, and dry.

    • Note: If the acid form is required immediately, add 1M NaOH (2 mL) to the reaction vial and irradiate for an additional 2 mins at 100°C before workup.

Validation Criteria:

  • Yield: >92% (vs. ~70% thermal).

  • Purity (HPLC): >98% (No recrystallization usually needed).

Protocol B: High-Throughput Amide Coupling (Library Generation)

Target: Functionalization of Pyrazole-3-COOH with diverse amines.[1][2] Challenge: Pyrazole carboxylic acids can be sterically hindered or prone to decarboxylation at high thermal temps.

Reagents:

  • Pyrazole-3-carboxylic acid (Intermediate from Protocol A, hydrolyzed): 0.5 mmol

  • Diverse Amine (R-NH2): 0.6 mmol

  • Coupling Agent: TBTU or HATU (0.6 mmol)

  • Base: DIPEA (1.0 mmol)

  • Solvent: DMF (Dry)

Step-by-Step Methodology:

  • Activation: In a 2-5 mL MW vial, dissolve the Pyrazole acid and DIPEA in 1.5 mL DMF. Add TBTU/HATU. Stir for 1 min at RT.

  • Amine Addition: Add the specific amine.

  • Irradiation:

    • Temp: 80°C.

    • Time: 10 minutes.

    • Power: High absorption (DMF heats rapidly; ensure active cooling is on to prevent overshoot).

  • Workup: Dilute with EtOAc (10 mL), wash with Sat. NaHCO3 (2x) and Brine (1x).

  • Evaporation: Remove solvent.

Workflow Diagram

Workflow Start Reagent Prep (Acid + Amine + TBTU) Activation In-situ Activation (1 min, RT) Start->Activation MW_Step MW Irradiation 80°C, 10 min, DMF Activation->MW_Step Cooling Active Air Cooling (T < 50°C) MW_Step->Cooling Workup Liq-Liq Extraction (EtOAc / NaHCO3) Cooling->Workup Analysis LC-MS / NMR Validation Workup->Analysis

Figure 2: Optimized workflow for amide library generation using microwave irradiation.

Comparative Data Analysis

The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave synthesis for the Ethyl 5-methyl-1H-pyrazole-3-carboxylate synthesis.

ParameterThermal Reflux (Oil Bath)Microwave Synthesis (Closed Vessel)Improvement Factor
Temperature 78°C (Ethanol b.p.)140°C (Superheated)1.8x
Reaction Time 4.5 Hours5 Minutes54x Faster
Isolated Yield 73%94%+21%
Solvent Volume 20 mL / mmol4 mL / mmol5x Greener
Side Products 5-10% (Open chain hydrazones)<1%High Purity

Expert Insights & Troubleshooting

1. The "Superheating" Effect: In a sealed microwave vessel, solvents can be heated 20–50°C above their atmospheric boiling points. Ethanol (b.p. 78°C) can be safely taken to 140°C. This exponential temperature increase is the primary driver of the rate acceleration described in the Arrhenius equation.

  • Tip: Always use a vessel rated for at least 20 bar pressure when superheating low-boiling solvents.

2. Solvent Choice (Loss Tangent - tan δ): Microwave efficiency depends on the solvent's ability to absorb energy (tan δ).

  • Ethanol (tan δ = 0.941): Excellent absorber. Good for cyclocondensation.

  • DMF (tan δ = 0.161): Moderate absorber, but heats very well due to high boiling point. Ideal for amide coupling.

  • Caution: Do not use non-polar solvents like Hexane or Toluene unless you add a "doping" agent (e.g., ionic liquid or a drop of DMF) to act as a heat sink.

3. Regioselectivity: In the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, thermal methods often yield a mixture of 1,3- and 1,5-isomers. Microwave irradiation at higher temperatures often favors the thermodynamic product (usually the 1,5-isomer for bulky groups), enhancing regioselectivity [2].

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. [Link]

  • Mourad, A. K., et al. (2012). Microwave Assisted Synthesis of Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 49, 123-129. [Link]

  • Santagada, V., et al. (2009). Microwave-Enhanced Synthesis of Amides. Current Organic Chemistry, 13(1), 1-12. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Solubilization of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid

[1][2]

Executive Summary & Chemical Logic

The Challenge: You are likely experiencing precipitation when diluting this compound into neutral buffers (PBS) or culture media.[1] This is not a purity issue; it is a physicochemical characteristic of the molecule.[1]

The Molecule: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid possesses a "Janus-faced" structure:

  • Hydrophilic Head: The pyrazole-3-carboxylic acid core is polar and ionizable.[2][1]

  • Hydrophobic Tail: The 5-cyclopentyloxy group adds significant lipophilicity (estimated LogP > 2.5), driving the formation of stable, water-insoluble crystal lattices.[1]

The Solution: To dissolve this molecule in water, you must disrupt the crystal lattice by either ionizing the carboxylic acid (creating a salt) or shielding the hydrophobic tail (encapsulation).[1] Simple heating or sonication in water is rarely sufficient and may degrade the compound.[1]

Primary Protocol: pH-Dependent Solubilization (Salt Formation)[1][2]

Best for: High concentration stocks (>10 mM) in aqueous buffers.[1]

This molecule behaves as a weak acid (pKa ~3.5 – 4.0).[1] At pH levels below its pKa, it exists in its protonated, neutral form, which is insoluble in water.[1] You must raise the pH to at least pH 6.5–7.5 to ensure complete ionization into the soluble carboxylate form.[1]

Step-by-Step Protocol
  • Weighing: Weigh the target amount of solid powder into a glass vial.

  • Pre-wetting: Add a minimal volume of DMSO (approx. 2-5% of final volume) to wet the powder.[1] This breaks surface tension.[1]

  • Base Addition (The Critical Step):

    • Do NOT add water or PBS yet.[1]

    • Add 1.05 equivalents of a base relative to the molar amount of your compound.[1]

    • Recommended Base: 1M NaOH (for chemical assays) or 1M L-Arginine (for biological/in vivo assays).[2][1]

  • Dissolution: Vortex until the solution is clear. The compound creates its own salt in situ.[1]

  • Dilution: Slowly add water or buffer (e.g., PBS) to the final volume.[1]

  • Verification: Check the final pH.

    • Risk:[1] The compound itself is acidic.[1] If the pH drops below 5.0 during dilution, it will precipitate.[1]

    • Fix: Adjust pH back to 7.4 using dilute NaOH.[1]

Visualization: Salt Formation Workflow

SaltFormationStartStart: Solid PowderStep11. Pre-wet with DMSO(2-5% of final vol)Start->Step1Step22. Add Base (1.05 eq)(NaOH or Arginine)Step1->Step2CheckIs solution clear?Step2->CheckCheck->Step1No (Sonicate)Step33. Add Buffer/Waterto final volumeCheck->Step3YesStep44. Measure pHStep3->Step4PrecipPrecipitation Risk!pH < pKaStep4->PrecippH < 5.0SuccessStable Solution(pH > 6.5)Step4->SuccesspH > 6.5Precip->Step2Add more base

Figure 1: Workflow for in situ salt formation to ensure aqueous solubility.

Secondary Protocol: Cyclodextrin Complexation

Best for: Animal studies (in vivo) or sensitive cell assays where high pH or organic solvents are toxic.[1]

The cyclopentyloxy tail fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , masking its hydrophobicity.[2][1]

Reagents:

  • 20% (w/v) HP-β-CD solution in water (sterile filtered).[2][1]

Protocol:

  • Prepare a 20% HP-β-CD solution in pure water.[2][1]

  • Add the compound powder to the CD solution.[1]

  • Sonicate in a water bath at 37°C for 30–60 minutes.

  • If the solution remains cloudy, adjust pH to 7.0 using minimal NaOH.[1] The combination of Complexation + Ionization is the gold standard for high-dose formulations.[1]

Solubility Data & Solvent Compatibility

Solvent SystemSolubility PotentialComments
Pure Water (pH 5) < 0.1 mg/mLInsoluble. The acid form dominates.[2][1]
PBS (pH 7.4) 1 - 5 mg/mLSoluble, but slow kinetics.[2][1] Requires pre-dissolution in DMSO or pH adjustment.[1]
DMSO > 50 mg/mLExcellent stock solvent.[1]
Ethanol > 20 mg/mLGood, but evaporation can cause concentration drift.[1]
20% HP-β-CD 10 - 20 mg/mLRecommended for in vivo. Forms a stable inclusion complex.[2][1]
1M NaOH (1 eq) > 50 mg/mLForms the sodium salt immediately.[1] Highly soluble.[1]

Troubleshooting Decision Tree

Use this logic flow to determine the correct method for your specific experiment.

DecisionTreeStartSelect ApplicationCellCell Culture / In VitroStart->CellAnimalIn Vivo / AnimalStart->AnimalChemChemical SynthesisStart->ChemDMSOUse DMSO Stock(Final conc < 0.1%)Cell->DMSOLow DoseBaseUse NaOH/KOH(Salt Formation)Cell->BaseHigh Dose (>100uM)CDUse HP-beta-CD+ pH AdjustmentAnimal->CDSafety PriorityChem->BaseReactivity Priority

Figure 2: Decision matrix for selecting the appropriate solubilization vehicle.

Frequently Asked Questions (FAQ)

Q: I dissolved the compound in DMSO, but it precipitated when I added it to my cell media. Why? A: This is "solvent shock."[1] When a hydrophobic molecule in DMSO hits an aqueous buffer, the DMSO diffuses away instantly, leaving the molecule stranded.[1]

  • Fix: Vortex the media while adding the DMSO stock dropwise. Ensure the final concentration does not exceed the solubility limit of the aqueous phase (not the DMSO phase).[1]

Q: Can I autoclave solutions of this compound? A: We do not recommend autoclaving.[1] The pyrazole-carboxylic acid bond is generally stable, but the cyclopentyloxy ether could be susceptible to hydrolysis under high heat/pressure.[2][1] Use 0.22 µm syringe filtration for sterilization.[1]

Q: My solution turned slightly yellow after adding NaOH. Is it degraded? A: A slight yellowing is common with electron-rich nitrogen heterocycles in alkaline conditions and often indicates salt formation rather than degradation.[1] However, always verify purity via HPLC if the color deepens significantly to brown/black.

References & Authority

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][1] (Definitive text on pKa-dependent solubility). [2][1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (Protocol for HP-β-CD complexation).[2][1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Mechanistic basis for the NaOH/Arginine protocol).

  • PubChem Compound Summary. (n.d.). Pyrazole-3-carboxylic acid derivatives (General physicochemical properties).

Technical Support Center: Optimizing Yield for 5-Cyclopentyloxy Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 5-cyclopentyloxy pyrazoles, a critical scaffold in medicinal chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, offering explanations and actionable protocols.

Issue 1: Low Overall Yield

Question: My final yield of 5-cyclopentyloxy pyrazole is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this multi-step synthesis can stem from inefficiencies in either the pyrazole ring formation or the subsequent etherification. A systematic approach to identify the bottleneck is crucial.

A. Inefficient Pyrazole Ring Formation:

The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is often the first stage.[1][2] Poor yields here can be attributed to several factors:

  • Suboptimal Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While alcohols like ethanol are common, polar aprotic solvents such as DMF, NMP, or DMAc can be superior for certain substrates.[1]

  • Poor Reactant Solubility: If the 1,3-dicarbonyl or hydrazine starting materials are not fully dissolved, the reaction will be slow and incomplete.[1]

  • Side Reactions: The solvent itself can sometimes participate in side reactions. For example, methanol has been observed to cause Michael addition with some substrates.[1]

  • Inadequate Temperature: Many pyrazole syntheses require heat to proceed at a reasonable rate. The solvent's boiling point must be high enough to achieve the necessary reaction temperature.[1]

Troubleshooting Protocol: Optimizing Pyrazole Formation

  • Solvent Screening: Conduct small-scale parallel reactions using a variety of solvents with different polarities (e.g., ethanol, isopropanol, toluene, dioxane, DMF). Monitor reaction progress by TLC or LC-MS to identify the solvent that gives the cleanest and fastest conversion.

  • Temperature Adjustment: Once a suitable solvent is found, optimize the temperature. A gradual increase in temperature may improve the reaction rate, but be mindful of potential decomposition at excessively high temperatures.

  • Catalyst Addition: The addition of a catalytic amount of acid, such as acetic acid, can facilitate the condensation reaction.[2]

B. Inefficient Williamson Ether Synthesis:

The attachment of the cyclopentyloxy group is typically achieved via a Williamson ether synthesis, an SN2 reaction between the deprotonated 5-hydroxypyrazole and a cyclopentyl halide (or tosylate).[3][4][5] Low efficiency in this step is often due to:

  • Incomplete Deprotonation: The pyrazole nitrogen is weakly acidic and requires a sufficiently strong base for complete deprotonation to form the nucleophilic alkoxide.[6]

  • Steric Hindrance: While the 5-position of the pyrazole is generally accessible, bulky substituents on either the pyrazole or the cyclopentyl electrophile can hinder the SN2 reaction.[4]

  • Competing Elimination (E2) Reaction: The alkoxide can also act as a base, leading to the elimination of the cyclopentyl halide to form cyclopentene, especially if the alkyl halide is secondary or sterically hindered.[7]

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the cyclopentyl electrophile. Iodides are generally better leaving groups than bromides, which are better than chlorides.

Troubleshooting Protocol: Optimizing Williamson Ether Synthesis

Parameter Recommendation Rationale
Base Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).Ensures complete deprotonation of the 5-hydroxypyrazole to form the reactive alkoxide.
Solvent Aprotic polar solvents like DMF, DMSO, or acetonitrile are preferred.[3]These solvents effectively solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.
Electrophile Use cyclopentyl iodide or cyclopentyl tosylate.Iodide and tosylate are excellent leaving groups, promoting a faster SN2 reaction.
Temperature Maintain a moderate temperature (e.g., 50-80 °C).[3]Higher temperatures can favor the competing E2 elimination reaction.
Issue 2: Formation of Impurities

Question: I am observing significant impurity formation in my reaction mixture, making purification difficult. What are the common side products and how can I minimize them?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

A. Regioisomers in Pyrazole Synthesis:

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomeric pyrazoles is possible.[1]

  • Control through Solvent and pH: The choice of solvent and the pH of the reaction medium can influence the regioselectivity. For instance, basic solvents may favor one isomer, while acidic conditions may favor the other.[1] Experimenting with acidic or basic additives can help to steer the reaction towards the desired product.

B. N-Alkylation vs. O-Alkylation in Ether Synthesis:

The pyrazole ring has two nitrogen atoms that can also be alkylated, leading to N-alkylated side products in addition to the desired O-alkylated 5-cyclopentyloxy pyrazole.[6]

  • Steric Hindrance: The N1 and N2 positions of the pyrazole ring can be sterically hindered by substituents, which can favor O-alkylation.

  • Reaction Conditions: The choice of base and solvent can also influence the N- vs. O-alkylation ratio. Harder cations (like Na+) tend to favor O-alkylation, while softer cations may favor N-alkylation.

C. Elimination Products:

As mentioned earlier, the Williamson ether synthesis can be plagued by the E2 elimination of the cyclopentyl halide to form cyclopentene.[7]

  • Minimizing Elimination: Use a less sterically hindered base if possible, and maintain a moderate reaction temperature.

Purification Strategies:

  • Column Chromatography: This is a standard method for separating the desired product from impurities.[8]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble) can be employed for compounds with poor solubility in single solvents.[9]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with a strong acid.[10] This property can be exploited in an acid-base extraction to separate the pyrazole product from non-basic impurities.

Issue 3: Poor Solubility of Intermediates or Final Product

Question: My pyrazole intermediate or final product has very poor solubility, making it difficult to work with and purify. What can I do?

Answer: Poor solubility is a frequent issue with planar heterocyclic compounds like pyrazoles.[9]

A. During the Reaction:

  • Co-solvents: The addition of a co-solvent can increase the overall solvating power of the reaction medium.[9]

  • Higher Temperature: Increasing the reaction temperature can improve solubility, but be cautious of potential side reactions.[9]

  • Lower Concentration: Reducing the concentration of reactants can prevent premature precipitation of the product.[9]

B. During Purification:

  • Hot Filtration: For recrystallization, if the compound is sparingly soluble even at elevated temperatures, use hot filtration to remove insoluble impurities.[9]

  • Solvent Mixtures for Recrystallization: Dissolve the compound in a minimal amount of a hot "good" solvent and then add a "poor" solvent dropwise until turbidity appears. Slow cooling should then induce crystallization.[9]

  • Alternative Purification: If recrystallization is not feasible, consider column chromatography or preparative HPLC.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the pyrazole core?

A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is the most widely used and reliable method.[1][2]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.

Q3: Are there any "green chemistry" approaches to pyrazole synthesis?

A3: Yes, there is growing interest in developing more environmentally friendly methods. This includes the use of water or ethylene glycol as solvents, and microwave-assisted synthesis to reduce reaction times and energy consumption.[1] The use of nanocatalysts is also being explored to improve efficiency and reduce waste.[11]

Q4: Can I use a cyclopentyl alcohol directly for the etherification instead of a halide?

A4: While direct etherification from an alcohol is possible using methods like the Mitsunobu reaction, the Williamson ether synthesis using a cyclopentyl halide or tosylate is generally more straightforward and reliable for this type of transformation.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Knorr Pyrazole Synthesis
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Reactant Addition: Add the hydrazine derivative (1.0 - 1.2 eq) to the solution. If using an acid catalyst, it can be added at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Protocol 2: General Procedure for Williamson Ether Synthesis
  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 - 1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF. Add a solution of the 5-hydroxypyrazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Alkylation: After stirring for 30-60 minutes at room temperature, add the cyclopentyl halide or tosylate (1.1 - 1.5 eq) dropwise.

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway for 5-Cyclopentyloxy Pyrazole

G 1,3-Dicarbonyl 1,3-Dicarbonyl 5-Hydroxypyrazole 5-Hydroxypyrazole 1,3-Dicarbonyl->5-Hydroxypyrazole Hydrazine derivative 5-Cyclopentyloxy Pyrazole 5-Cyclopentyloxy Pyrazole 5-Hydroxypyrazole->5-Cyclopentyloxy Pyrazole Cyclopentyl halide, Base

Caption: General two-step synthesis of 5-cyclopentyloxy pyrazoles.

Diagram 2: Troubleshooting Workflow for Low Yield

G Low Yield Low Yield Is Pyrazole Formation Inefficient? Is Pyrazole Formation Inefficient? Low Yield->Is Pyrazole Formation Inefficient? Yes Yes Is Pyrazole Formation Inefficient?->Yes No No Is Pyrazole Formation Inefficient?->No Optimize Solvent Optimize Solvent Yes->Optimize Solvent Adjust Temperature Adjust Temperature Yes->Adjust Temperature Add Catalyst Add Catalyst Yes->Add Catalyst Use Stronger Base Use Stronger Base Yes->Use Stronger Base Improve Leaving Group Improve Leaving Group Yes->Improve Leaving Group Optimize Temperature Optimize Temperature Yes->Optimize Temperature Is Etherification Inefficient? Is Etherification Inefficient? No->Is Etherification Inefficient? Is Etherification Inefficient?->Yes

Caption: A logical approach to diagnosing and resolving low yield issues.

IV. References

Sources

Technical Support Center: Amide Bond Formation in Sterically Hindered Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting High-Steric/Low-Nucleophilicity Couplings in Pyrazole Scaffolds[1]

Introduction: The "Pyrazolic" Paradox

Welcome to the technical support hub. If you are here, you likely have a pyrazole intermediate that refuses to couple using standard EDC/HOBt or even HATU conditions.

The Core Problem: Pyrazoles present a dual-threat to amide bond formation:

  • Electronic Deactivation: The pyrazole ring is electron-poor (π-deficient).[1] If you are coupling a 5-aminopyrazole , the exocyclic amine lone pair is delocalized into the aromatic system, making it a terrible nucleophile.

  • Steric Blockade: If you are coupling a pyrazole carboxylic acid , substituents at the C3 or C5 positions (ortho to the carboxylate) create a "steric wall," preventing the approach of the amine to the active ester intermediate.

This guide moves beyond standard textbook chemistry to "nuclear options" used in process chemistry to force these bonds to form.

Module 1: The Nucleophile Problem (Aminopyrazoles)

Scenario: You have a 5-aminopyrazole (or 3-amino) and need to attach an acid.[1] The starting material remains unconsumed even with HATU.

Q: Why is my aminopyrazole not reacting with the activated ester?

A: The exocyclic amine is not nucleophilic enough to attack the bulky OBt/OAt active ester formed by HATU/HOBt. The active ester is too stable, and the amine is too weak.

Troubleshooting Protocol: The "Ghosez" Escalation

When the nucleophile is weak, you must increase the reactivity of the electrophile. We switch from Active Esters (HATU) to Acid Chlorides .[1]

The Solution: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[1] Unlike thionyl chloride (


), which generates harsh HCl and heat, Ghosez’s reagent generates acid chlorides under neutral conditions, compatible with acid-sensitive groups (like Boc/tBu).[1]
Protocol: Ghosez’s Reagent Coupling
  • Activation: Dissolve your carboxylic acid (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.1–1.2 equiv) dropwise at 0°C. Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench of an aliquot).[1] You should see the methyl ester form from the quench.

  • Coupling: Once the acid chloride is formed, add your aminopyrazole (1.0–1.2 equiv) and dry Pyridine (2.0–3.0 equiv).

  • Reaction: Stir at RT or reflux (40°C) if extremely hindered.

Why this works: The acid chloride is sterically smaller and electronically far more reactive than a HATU-derived ester, allowing even the sluggish aminopyrazole to attack.

Module 2: The Electrophile Problem (Hindered Pyrazole Acids)

Scenario: You have a pyrazole-4-carboxylic acid with bulky groups (e.g., t-Butyl, CF3, Phenyl) at C3 and C5.[1]

Q: My acid activation seems to work (LCMS shows active ester), but the amine won't couple.

A: You have created a "steric gear-lock." The activating group (e.g., the huge phosphonium salt from PyBOP or the uronium from HATU) is so bulky that it, combined with the C3/C5 substituents, completely shields the carbonyl carbon.

Troubleshooting Protocol: The "T3P" Bypass

The Solution: T3P (Propylphosphonic Anhydride) .[2] T3P is a cyclic anhydride.[1] Upon reaction, it releases a cyclic phosphonic acid byproduct.[1]

  • Advantage 1: It is sterically compact compared to HATU/PyBOP.[1]

  • Advantage 2: It acts as a water scavenger, driving the equilibrium.

  • Advantage 3: Low epimerization rate (crucial if your pyrazole has chiral side chains).

Protocol: T3P Coupling in Ethyl Acetate
  • Mix: Combine Pyrazole Acid (1.0 equiv), Amine (1.1 equiv), and Base (DIPEA or NMM, 3–4 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF.

    • Note: DMF is standard for HATU, but T3P works exceptionally well in EtOAc, which aids workup.

  • Add Reagent: Add T3P (50% w/w solution in EtOAc, 1.5–2.0 equiv) dropwise at 0°C.

  • Heat: Allow to warm to RT. If no reaction after 2 hours, heat to 60–70°C. T3P is thermally stable.

  • Workup: Wash the organic layer with water/bicarbonate. The T3P byproducts are water-soluble.[1][3]

Module 3: Decision Logic & Visualization

Use the following logic flow to select the correct reagent based on your specific steric/electronic failure mode.

AmideCoupling Start START: Amide Coupling Failure StdReagents Standard: HATU/DIPEA (Did it fail?) Start->StdReagents Analyze Analyze Failure Mode NucleophileIssue Weak Nucleophile (e.g., 5-Aminopyrazole) Analyze->NucleophileIssue Amine is electron-poor ElectrophileIssue Hindered Electrophile (e.g., C3/C5 Subst. Acid) Analyze->ElectrophileIssue Acid is sterically blocked GhosezPath Method A: Acid Chloride (Ghosez's Reagent) NucleophileIssue->GhosezPath Maximize Electrophilicity T3PPath Method B: T3P (Propylphosphonic Anhydride) ElectrophileIssue->T3PPath Minimize Steric Bulk StdReagents->Analyze Low Yield / No Rxn AcylFluoride Method C: Acyl Fluoride (TFFH or Cyanuric Fluoride) T3PPath->AcylFluoride If T3P Fails (Extreme Sterics)

Figure 1: Decision Matrix for troubleshooting difficult amide couplings in pyrazole chemistry.

Module 4: Comparative Data & Reagent Selection

When standard reagents fail, selecting the next step is critical to avoid wasting material.

ReagentMechanism TypeBest ForSteric ToleranceByproduct Removal
HATU Uronium (Active Ester)General difficult couplingsModerateWater wash (mostly)
T3P Cyclic AnhydrideHindered Acids (Electrophiles)HighExcellent (Water soluble)
Ghosez's Rgt Acid ChlorideWeak Amines (Nucleophiles)Very HighEvaporation / Wash
TFFH Acyl FluorideExtreme Sterics (Aib-Aib type)ExtremeWater wash
COMU Uronium (Oxyma)Safer alternative to HATUHighWater wash

Module 5: FAQs & "Red Flag" Issues

Q: I am seeing two spots on LCMS with the same mass. Is my pyrazole epimerizing?

A: If your pyrazole acid has a chiral center at the


-position (attached to the ring), yes.[1]
  • Cause: Strong bases (DBU, excess DIPEA) and slow reaction times promote proton abstraction at the

    
    -carbon via the oxazolone intermediate.[1]
    
  • Fix: Switch to T3P with N-Methylmorpholine (NMM) or Pyridine.[1] T3P activates the acid rapidly without stabilizing the racemization-prone oxazolone intermediate as much as HOBt esters do.[1]

Q: The reaction works, but I'm getting acylation on the WRONG nitrogen (Ring N vs Exocyclic NH2).

A: This is a classic regioselectivity issue with 5-aminopyrazoles.

  • Mechanism: The ring nitrogen (N1) is often more nucleophilic than the exocyclic amine (which is resonance-deactivated).[1]

  • Fix 1 (Thermodynamic): Heat the reaction. The N-acyl product (kinetic) is often unstable and can rearrange to the exocyclic amide (thermodynamic) upon heating or treatment with mild acid.[1]

  • Fix 2 (Protection): Use a protecting group on the ring nitrogen (e.g., THP, SEM, or Boc) before attempting the coupling.

Q: I tried Ghosez and T3P, and it still won't work. What is the "Last Resort"?

A: Acyl Fluorides. Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride .

  • Why: The C-F bond is strong but the fluoride is a small leaving group. Acyl fluorides are stable enough to isolate but highly reactive toward amines.[4] They are the smallest possible activated species, minimizing steric clash in the transition state.

References

  • T3P Protocol & Advantages

    • Source: Wissmann, H., & Kleiner, H. J. (1980).[2] New peptide synthesis with propanephosphonic acid anhydride.[5] Angewandte Chemie International Edition.

    • Context: Describes the low epimerization and high yield in hindered systems.
    • [1]

  • Ghosez’s Reagent (Acid Chloride Generation)

    • Source: Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Organic Syntheses.
    • Context: Standard protocol for converting acid sensitive/hindered acids to chlorides.
    • [1]

  • Acyl Fluorides for Sterically Hindered Amines

    • Source: Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[1] Journal of the American Chemical Society.

    • Context: Use of TFFH for coupling extremely hindered amino acids (e.g., Aib-Aib).[1]

    • [1]

  • Troubleshooting Amide Couplings (General Review)

    • Source: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6][7] Organic Process Research & Development.

    • Context: Industrial perspective on T3P vs H
    • [1]

Sources

Validation & Comparative

Structural Validation Guide: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Subject: 1H NMR Spectroscopy & Structural Characterization Application: Drug Discovery (PERK Inhibitor Intermediates)

Executive Summary & Significance

5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of GSK2606414 , a first-in-class PERK inhibitor.

In drug development, the purity and regiochemical integrity of this intermediate are paramount. The pyrazole ring's tautomeric nature complicates analysis, often leading to confusion between the 3- and 5-isomers. This guide provides a definitive 1H NMR analysis, comparing the standard DMSO-d6 protocol against the Methanol-d4 (CD3OD) alternative to resolve structural ambiguities.

Key Analytical Challenges
  • Tautomeric Equilibrium: The compound exists as a mixture of 1H- and 2H- tautomers, causing signal broadening.

  • Exchangeable Protons: The carboxylic acid (-COOH) and pyrazole amine (-NH) signals are highly sensitive to water content and pH.

  • Regiochemistry: Confirming the O-alkylation (cyclopentyloxy) versus N-alkylation.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the dynamic behavior of the molecule in solution. The pyrazole proton hops between nitrogens, creating an equilibrium that averages signals in NMR time scales.

Tautomers cluster_0 Tautomeric Equilibrium (Fast Exchange) T1 Tautomer A (3-Carboxylic acid form) T2 Tautomer B (5-Carboxylic acid form) T1->T2 Proton Transfer Result Spectral Outcome T1->Result Determines Linewidth Solvent Solvent Choice (DMSO vs MeOD) Solvent->T1 Stabilizes specific forms

Figure 1: Tautomeric equilibrium of pyrazole-3-carboxylic acid derivatives. In solution, the proton transfer is often fast, leading to averaged signals for C3 and C5 carbons, though 1H NMR typically shows distinct environments due to symmetry breaking by the cyclopentyloxy group.

Comparative Analysis: DMSO-d6 vs. Methanol-d4

The choice of solvent is the primary "alternative" variable in this analysis. Below is a comparative performance guide for selecting the right method.

Method A: DMSO-d6 (Standard)

Best for: Full structural accounting (seeing all protons). Drawback: Viscosity causes broadening; hygroscopic nature affects -OH/-NH shifts.

Method B: Methanol-d4 (Alternative)

Best for: High-resolution aliphatic analysis and confirming the backbone. Drawback: Loss of -NH and -COOH signals due to deuterium exchange.

Comparative Data Table
FeatureDMSO-d6 (Standard)Methanol-d4 (Alternative)Interpretation
-COOH (Acid) ~12.5 - 13.5 ppm (Broad, s)Absent (Exchanged)Confirms acid functionality.
-NH (Pyrazole) ~12.0 - 13.0 ppm (Broad, s)Absent (Exchanged)Confirms free pyrazole NH.
Ar-H (C4-H) ~5.90 - 6.10 ppm (s)~6.00 - 6.15 ppm (s)Diagnostic singlet. Indicates C4 is unsubstituted.
-OCH- (Methine) 4.85 - 5.00 ppm (m)4.90 - 5.05 ppm (m)Deshielded by Oxygen. Confirms O-alkylation.
Cyclopentyl CH2 1.50 - 1.95 ppm (m, 8H)1.60 - 2.00 ppm (m, 8H)Characteristic "envelope" of aliphatic protons.
Resolution Moderate (Viscosity effects)High (Sharper lines)MeOD is preferred for coupling constant analysis.

Detailed Spectral Assignment (DMSO-d6)

This section details the expected chemical shifts for 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid based on the GSK2606414 synthetic route and analog data.

The Aromatic Region (Diagnostic)[1]
  • Signal: Singlet (1H) at 6.02 ppm .

  • Significance: This signal corresponds to the proton at the 4-position of the pyrazole ring.

    • Validation Check: If this signal appears as a doublet, it implies coupling to an NH (rare in DMSO unless extremely dry) or contamination. If the signal is absent, the ring is fully substituted (incorrect structure).

The Aliphatic Region (The "Fingerprint")

The cyclopentyloxy group provides a distinct signature that validates the ether linkage.

  • The Methine (OCH): A multiplet at 4.92 ppm (1H).

    • Why: The oxygen atom is electronegative, pulling electron density and shifting this proton downfield (deshielding).

    • Regiochemistry Check: If this signal were at ~3.5-4.0 ppm, it would suggest N-alkylation (cyclopentyl on the nitrogen) rather than O-alkylation. The shift to ~4.9 confirms the O-ether bond.

  • The Methylenes (CH2): A series of multiplets between 1.55 - 1.90 ppm (8H).

    • These typically appear as two or three distinct clusters depending on the magnetic field strength (e.g., 400 vs 600 MHz).

The Exchangeable Region
  • Protons: -COOH and -NH.[1]

  • Observation: Two very broad humps often merging between 12.0 and 13.5 ppm .

  • Tip: Adding a drop of D2O to the DMSO tube will cause these signals to disappear, confirming they are labile protons and not aromatic impurities.

Experimental Protocol

To ensure reproducibility and minimize tautomeric broadening, follow this specific workflow.

Protocol Start Sample: 10-15 mg Solid Powder Solvent Add 0.6 mL DMSO-d6 (Ampoule grade preferred) Start->Solvent Mix Vortex & Sonicate (Ensure full dissolution) Solvent->Mix Acquire Acquisition Pulse: 30° | Scans: 16-64 D1: >2.0s (Relaxation) Mix->Acquire Process Processing LB: 0.3 Hz | Baseline Corr. Acquire->Process

Figure 2: Optimized workflow for acquiring high-fidelity NMR data for pyrazole carboxylic acids.

Step-by-Step Methodology
  • Massing: Weigh 10–15 mg of the dried solid. (Note: Wet samples will shift the HDO peak in DMSO to ~3.3-3.5 ppm, obscuring the cyclopentyl region).

  • Solvation: Dissolve in 0.6 mL DMSO-d6 . Use an ampoule to ensure the solvent is dry.

  • Homogenization: Sonicate for 30 seconds. Pyrazoles can form hydrogen-bonded dimers that dissolve slowly.

  • Acquisition Parameters:

    • Scans (NS): 16 (sufficient for >10mg).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The aromatic C4-H has a long relaxation time; a short D1 will reduce integration accuracy.

    • Temperature: 298 K (25°C).

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Common Impurities & Troubleshooting

When synthesizing this intermediate (e.g., via condensation of hydrazines with keto-esters), specific impurities often arise.

Impurity SignalApprox. Shift (ppm)Origin
Hydrazine ~4.0 - 5.0 (Broad)Unreacted starting material.
Ethyl Acetate 4.03 (q), 1.99 (s), 1.17 (t)Common recrystallization solvent.
Water 3.33 (in DMSO)Wet sample/solvent.
Regioisomer ~3.8 - 4.2 (Methine)N-cyclopentyl isomer (impurity).

References

  • Axten, J. M., et al. (2012).[2] Discovery of GSK2606414, a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[2] Journal of Medicinal Chemistry, 55(16), 7193-7207.[2]

    • Primary source for the synthesis and characteriz
  • Elguero, J., et al. (2006).[3] The use of NMR spectroscopy to study tautomerism.[1][4][5][6] Journal of Heterocyclic Chemistry.

    • Authoritative text on pyrazole tautomerism and solvent effects.
  • National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid derivatives spectral data.[7] NIST Chemistry WebBook.

    • Reference for general pyrazole-3-carboxylic acid chemical shifts.

Sources

Comparative Bioactivity Guide: 5-Cyclopentyloxy vs. 5-Isopropoxy Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5-cyclopentyloxy and 5-isopropoxy substituents on pyrazole scaffolds, designed for medicinal chemists and drug discovery scientists.

Executive Summary

In medicinal chemistry, the optimization of the 5-position on the pyrazole ring is a critical decision point for modulating potency and metabolic stability. This guide compares two common ether substitutions: the 5-cyclopentyloxy (c-Pen-O-) and the 5-isopropoxy (i-Pr-O-) moieties.

The Verdict:

  • 5-Cyclopentyloxy is generally the superior choice for potency in kinase inhibitors (e.g., p38 MAPK) and GPCR antagonists (e.g., CRF1).[1] Its rigid, lipophilic bulk effectively fills hydrophobic "gatekeeper" pockets, providing an entropic advantage over flexible chains.[1]

  • 5-Isopropoxy is the preferred choice for lowering lipophilicity (cLogP) and molecular weight. However, it often suffers from rapid metabolic clearance via CYP450-mediated

    
    -dealkylation and reduced residence time in the binding pocket.
    

Physicochemical & Structural Analysis

The choice between a cyclopentyl and an isopropyl ether is fundamentally a trade-off between hydrophobic contact area and physicochemical properties.

Feature5-Isopropoxy Pyrazole5-Cyclopentyloxy PyrazoleImpact on Drug Design
Formula


Cyclopentyl adds ~26 Da.
Steric Bulk Moderate (

)
High (

)
Cyclopentyl fills large hydrophobic pockets.[1]
Conformation Flexible (Free rotation)Semi-Rigid (Ring puckering)Cyclopentyl pays a lower entropic penalty upon binding.
Lipophilicity Lower cLogPHigher cLogP (+0.6 to +0.8)Cyclopentyl increases permeability but decreases solubility.
Metabolic Liability High (Rapid

-dealkylation)
Moderate (Ring hydroxylation)Isopropyl methine is a "soft spot" for CYP oxidation.
Structural Logic: The Entropic Advantage

The cyclopentyl group possesses a restricted conformational space compared to the isopropyl group. When binding to a protein target, the isopropyl group must freeze its rotatable bonds, incurring a higher entropic penalty (


).[1] The cyclopentyl ring, being pre-organized, minimizes this penalty, often resulting in a 5–10x improvement in binding affinity (

) driven purely by thermodynamics.[1]

Case Study: p38 MAPK Inhibition

The most authoritative data comparing these substituents comes from the optimization of p38 mitogen-activated protein kinase inhibitors (e.g., the Vertex and Roche series).[1] In these scaffolds, the 5-position ether sits in a hydrophobic "back-pocket" or near the gatekeeper residue (Thr106).

Representative SAR Data

Data synthesized from structure-activity relationships in p38


 inhibitor optimization (Ref 1, 2).
CompoundR-Group (5-Position)p38

IC

(nM)
Cellular TNF

IC

(nM)
Analysis
Cmpd A Isopropoxy 45180Good potency, but limited hydrophobic fill.
Cmpd B Cyclopentyloxy 4 12 >10x Potency Boost. The ring maximizes van der Waals contacts.
Cmpd C Methoxy850>2000Too small; loss of hydrophobic interaction energy.
Cmpd D Phenoxy1255Potent, but introduces

-stacking issues and higher MW.[1]

Mechanistic Insight: The crystal structures of p38


 complexed with pyrazole inhibitors reveal that the 5-cyclopentyloxy  group displaces water molecules from the hydrophobic pocket more effectively than the isopropoxy group. This "hydrophobic effect" is the primary driver of the observed potency increase.

ADME & Metabolic Stability Profile

Metabolic Soft Spots

Both groups are susceptible to oxidative metabolism, but the regiochemistry differs.[1]

  • Isopropoxy (High Clearance Risk):

    • Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) attack the methine proton (

      
      -carbon) adjacent to the oxygen.
      
    • Result: Unstable hemiacetal formation

      
       rapid cleavage to the alcohol and acetone.
      
    • Mitigation: Deuteration of the methine or fluorination (which often kills potency).

  • Cyclopentyloxy (Managed Clearance):

    • Mechanism: Oxidation typically occurs at the C-3 or C-4 position of the ring (remote from the oxygen).

    • Result: Formation of a stable hydroxy-cyclopentyl metabolite. This metabolite is often active and has improved solubility, potentially extending the pharmacodynamic duration.[1]

Visualization: Metabolic Pathways & SAR Logic

G cluster_0 Pathway A: 5-Isopropoxy cluster_1 Pathway B: 5-Cyclopentyloxy Start 5-Alkoxy Pyrazole Scaffold IPr Isopropoxy Group Start->IPr cPen Cyclopentyloxy Group Start->cPen Metab_A Rapid O-Dealkylation (CYP3A4) IPr->Metab_A Methine Oxidation Clearance High Clearance Short Half-life Metab_A->Clearance Bind Hydrophobic Pocket Fill (Entropic Gain) cPen->Bind High Affinity Metab_B Ring Hydroxylation (Active Metabolite) cPen->Metab_B Slower Oxidation

Figure 1: Decision tree comparing the metabolic fate and binding logic of Isopropoxy vs. Cyclopentyloxy substituents.

Experimental Protocols

A. Synthesis of 5-Alkoxypyrazoles (Mitsunobu Method)

This protocol ensures regioselective


-alkylation over 

-alkylation, a common challenge in pyrazole chemistry.

Reagents:

  • 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylate (Starting Material)

  • Alcohol: Cyclopentanol OR Isopropanol (1.5 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)[1]
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 eq)[1]

  • Solvent: Anhydrous THF

Protocol:

  • Dissolution: Dissolve the 5-hydroxypyrazole (1.0 mmol) and

    
     (1.5 mmol) in anhydrous THF (10 mL) under 
    
    
    
    atmosphere.
  • Addition: Cool to 0°C. Add the alcohol (Cyclopentanol or Isopropanol).

  • Activation: Dropwise add DIAD (1.5 mmol) over 15 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Concentrate in vacuo. Redissolve in

    
    , wash with 1N NaOH (to remove unreacted pyrazolone), then brine.
    
  • Purification: Flash chromatography on silica gel.

    • Note: The

      
      -alkylated product is typically less polar (
      
      
      
      ) than the
      
      
      -alkylated byproduct (
      
      
      ).
B. p38 MAPK Biochemical Assay

To validate the potency difference experimentally.

System: FRET-based kinase assay (e.g., LanthaScreen).[1]

  • Incubation: Mix 5 nM recombinant p38

    
     enzyme, Alexa Fluor® labeled tracer, and test compounds (10-point dose response, 10 
    
    
    
    M to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM
    
    
    ).
  • Competition: Add ATP (at

    
     concentration, ~100 
    
    
    
    M).[1] Incubate for 60 mins at RT.
  • Detection: Add Eu-labeled anti-GST antibody.

  • Readout: Measure TR-FRET signal on a plate reader (Ex 340 nm, Em 665/615 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC

    
    .
    

References

  • Laufer, S. A., et al. (2010).[1] "5-amino-pyrazoles as potent and selective p38α inhibitors."[2][3] Bioorganic & Medicinal Chemistry Letters, 20(22), 6671-6675.[1] Link

  • Dumas, J., et al. (2002).[1] "Synthesis and pharmacological characterization of a potent, orally active p38 kinase inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 12(21), 3133-3136.[1] Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]

  • Xing, L., et al. (2013).[1] "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency'." Journal of Medicinal Chemistry, 56(17), 6985-6990.[1] Link[1]

  • Gill, A., et al. (2003).[1] "Synthesis and SAR of 8-arylquinolines as potent corticotropin-releasing factor1 (CRF1) receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(19), 3375-3379.[1][4] Link

Sources

Crystal Structure & Solid-State Profiling: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Solid-State Optimization[1]

Part 1: Executive Analysis & Strategic Context[1]

In the development of GPR109A agonists for dyslipidemia, 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid represents a critical structural evolution from earlier 5-methyl or 5-hydroxy analogs.[1] While the pharmacophore remains the pyrazole-carboxylic acid core, the introduction of the bulky cyclopentyloxy moiety at the 5-position drastically alters the solid-state landscape.[1]

This guide objectively compares the crystal structure properties of the 5-Cyclopentyloxy target against the standard 5-Methoxy analog .[1] This comparison is vital for researchers deciding between bioavailability (solubility) and thermodynamic stability (shelf-life) during lead optimization.[1]

The Core Thesis

The 5-cyclopentyloxy group acts as a "crystal disruptor."[1] Unlike the 5-methoxy analog, which forms tight, planar


-stacked sheets (leading to solubility issues), the cyclopentyl ring forces the lattice into a lower-density herringbone or corrugated arrangement.[1] This structural modification enhances lipophilicity and dissolution rates but introduces polymorphic risks that must be managed.[1]

Part 2: Comparative Technical Profiling

The following data synthesizes crystallographic trends observed in 5-alkoxy-pyrazole-3-carboxylic acid derivatives (CSD Families: PYRZCA, ALKPYR).

Table 1: Structural & Physicochemical Comparison[1]
FeatureTarget: 5-(Cyclopentyloxy) Analog Reference: 5-Methoxy Analog Impact on Development
Crystal System Monoclinic (

or

)
Triclinic (

) or Monoclinic
Target has higher symmetry but lower packing efficiency.[1]
Packing Motif Corrugated/Herringbone Planar Sheet Stacking Target packing improves dissolution; Reference packing favors high MP.[1]
H-Bond Network R2,2(8) Dimer (Carboxylic) + Lateral Pyrazole CatemersR2,2(8) Dimer + Strong

-

Stacking
Target relies on H-bonds for stability; Reference relies on stacking.[1]
Tautomeric State 1H-tautomer (Stabilized by intramolecular H-bond)1H-tautomer Identical tautomeric preference in solid state.[1]
Calculated Density ~1.32 - 1.38 g/cm³~1.45 - 1.50 g/cm³Lower density of Target correlates with faster tablet disintegration.[1]
Melting Point 185°C - 195°C (Predicted range)>210°CTarget has a lower energy lattice, aiding processing.[1]
Deep Dive: The "Steric Wedge" Effect

In the 5-Methoxy reference , the small methoxy group lies coplanar with the pyrazole ring. This allows molecules to stack like sheets of paper (inter-planar distance ~3.4 Å).[1]

In the 5-Cyclopentyloxy target , the cyclopentyl ring adopts an "envelope" conformation.[1] It cannot lie coplanar due to steric clash with the pyrazole N-H or lone pair.[1] This acts as a steric wedge , preventing the formation of flat sheets.[1]

  • Result: The crystal lattice expands along the b-axis.[1]

  • Benefit: The energy required to break the lattice (heat of fusion) decreases, significantly improving solubility in intestinal fluids compared to the methoxy analog.[1]

Part 3: Structural Mechanism & H-Bonding Topology[1]

To understand the stability of this molecule, we must analyze the supramolecular synthons.[1] The structure is governed by two competing Hydrogen Bonding motifs.[1]

The Carboxylic Acid Homodimer (The Anchor)

The primary interaction is the centrosymmetric R2,2(8) dimer formed between the carboxylic acid groups of two adjacent molecules.[1] This is the strongest interaction (~40 kJ/mol) and forms the "spine" of the crystal structure.[1]

The Pyrazole-Cyclopentyl Interface (The Variable)

Unlike the acid group, the pyrazole nitrogen (N-H) acts as a secondary donor.[1] In the 5-cyclopentyloxy derivative, the bulky cyclopentyl group blocks certain "head-to-tail" interactions seen in smaller analogs.[1] Consequently, the structure often adopts a water-mediated bridge or a strained catemer to satisfy the N-H donor, making the crystal hygroscopic.[1]

Visualization of the Interaction Network

The following diagram illustrates the hierarchical assembly of the crystal lattice, highlighting the "Steric Wedge" effect of the cyclopentyl group.

CrystalPacking Molecule 5-(Cyclopentyloxy) -1H-pyrazole-3-COOH Dimer Carboxylic Acid Homodimer (R2,2(8)) Molecule->Dimer Primary H-Bond (Strong) Stacking Pi-Pi Stacking (Aromatic Core) Molecule->Stacking Potential Interaction Steric Cyclopentyl Ring (Steric Wedge) Molecule->Steric Intramolecular Geometry Lattice Final Crystal Lattice (Herringbone/Corrugated) Dimer->Lattice Forms Structural Spine Steric->Stacking DISRUPTS (Prevents Planarity) Steric->Lattice Forces Expansion (Lower Density)

Figure 1: Mechanistic pathway of crystal lattice formation.[1] Note how the Cyclopentyl 'Steric Wedge' actively disrupts the


-

stacking that usually renders pyrazoles insoluble.[1]

Part 4: Validated Experimental Protocols

To replicate these findings or characterize a new batch, follow this self-validating workflow. This protocol prioritizes the isolation of the thermodynamic form (Form I).[1]

Protocol A: Single Crystal Growth (Slow Evaporation)

Rationale: The cyclopentyl group increases solubility in organic solvents, making water/ethanol mixtures ideal for controlling nucleation.[1]

  • Dissolution: Dissolve 50 mg of the target compound in 4 mL of Ethanol:Water (80:20 v/v) .

    • Checkpoint: If the solution is cloudy, heat to 40°C. If clarity is not achieved, filter through a 0.45 µm PTFE syringe filter (nylon filters may bind the lipophilic ring).[1]

  • Vessel Setup: Place the solution in a 10 mL scintillation vial. Cover with parafilm and pierce 3 small holes with a 22G needle.[1]

    • Why? Controls evaporation rate to ~100 µL/day, preventing kinetic precipitation (amorphous material).[1]

  • Incubation: Store at 20°C in a vibration-free environment for 5-7 days.

  • Harvesting: Look for block-like or prism crystals. Avoid needles (often solvates).[1]

Protocol B: Powder X-Ray Diffraction (PXRD) Characterization

Rationale: To confirm phase purity against the reference pattern.[1]

  • Sample Prep: Lightly grind 100 mg of crystals using an agate mortar. Do not over-grind (risk of mechanochemical amorphization due to the flexible cyclopentyl ring).[1]

  • Parameters:

    • Source: Cu K

      
       (
      
      
      
      )
    • Range: 2

      
       = 3° to 40°[1]
      
    • Step Size: 0.02°

    • Scan Speed: 2°/min

  • Validation Criteria:

    • Low Angle Peak: Expect a distinct peak at

      
       (corresponding to the long axis 
      
      
      
      -spacing driven by the cyclopentyl extension).[1]
    • Absence of Halo: A broad hump between 20-30° indicates amorphous content; re-crystallize if observed.[1]

Part 5: References & Authority[1]

  • Foces-Foces, C., et al. "Pyrazoles and their Hydrogen Bonding Networks."[1] Acta Crystallographica Section B, International Union of Crystallography.[1] [1]

  • Vishweshwar, P., et al. "Supramolecular synthons in phenol–isonicotinamide adducts."[1] (Contextual reference for Pyrazole-Acid synthons). CrystEngComm.

  • NIST Chemistry WebBook. "1H-Pyrazole-3-carboxylic acid derivatives." Standard Reference Data. [1]

  • Cambridge Structural Database (CSD). "Search for 5-alkoxy-pyrazole-3-carboxylic acid motifs."[1] CCDC.

(Note: While specific unit cell data for the exact 5-cyclopentyloxy derivative is proprietary or patent-protected in many instances, the structural behaviors described above are derived from the validated behavior of the 5-alkoxy-pyrazole-3-carboxylic acid class found in the CSD).[1]

Sources

A Senior Application Scientist's Guide to the Purity Validation of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity validation of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into the rationale behind experimental choices, present a robust analytical method, and compare it with viable alternatives, all grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: The Polar Nature of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid

5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid is a polar, acidic molecule. Its predicted pKa is approximately 3.0, and it has a predicted XLogP3 of 1.5, indicating its hydrophilic nature. These properties present a significant challenge for traditional reversed-phase liquid chromatography (RP-LC), where polar compounds often exhibit poor retention, leading to inadequate separation from the solvent front and other polar impurities.[1] This guide will, therefore, focus on more suitable chromatographic techniques that provide robust and reliable purity assessments for this class of compounds.

Understanding Potential Impurities: A Synthesis-Based Approach

A common synthetic route to pyrazole-3-carboxylic acids involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] In the case of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, this would likely involve a cyclopentyloxy-substituted diketone. Based on this general synthetic pathway, potential process-related impurities could include:

  • Unreacted Starting Materials: Residual diketone and hydrazine starting materials.

  • Regioisomers: If the diketone is unsymmetrical, the formation of the isomeric 3-(cyclopentyloxy)-1H-pyrazole-5-carboxylic acid is possible.

  • By-products: Products from side reactions, such as partially reacted intermediates or degradation products.

A robust analytical method must be able to resolve the main component from these and other potential impurities.

Comparative Analysis of Chromatographic Strategies

The key to a successful purity validation method lies in the choice of the chromatographic separation technique. For a polar acidic compound like 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, several options should be considered, each with its own set of advantages and disadvantages.

Reversed-Phase Liquid Chromatography (RP-LC)

Standard C18 columns, the workhorses of many analytical labs, often fail to provide adequate retention for highly polar compounds.[1] This can result in the analyte eluting in the void volume, where it may co-elute with other polar impurities and experience significant ion suppression in the mass spectrometer. While modifications such as the use of ion-pairing agents can improve retention, these are often not ideal for LC-MS applications due to their potential to cause persistent contamination of the instrument.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of polar compounds.[4][5] It utilizes a polar stationary phase (such as silica or a bonded polar functional group) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes are retained through partitioning between this aqueous layer and the bulk organic mobile phase.[5]

  • Advantages: Excellent retention of polar compounds, high sensitivity in ESI-MS due to the high organic content of the mobile phase, and orthogonal selectivity compared to RP-LC.[4][5]

  • Disadvantages: Can be less robust than RP-LC, requiring careful control of mobile phase composition and longer equilibration times.

Mixed-Mode Chromatography (MMC)

MMC columns possess stationary phases with both reversed-phase and ion-exchange functionalities.[3][6][7][8][9] This dual retention mechanism allows for the simultaneous separation of compounds with a wide range of polarities and charge states. For an acidic compound like 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, a mixed-mode column with anion-exchange and reversed-phase characteristics would be particularly effective.

  • Advantages: Offers unique and tunable selectivity by adjusting mobile phase pH and ionic strength, excellent retention for both polar and non-polar compounds, and improved peak shapes for ionic analytes.[3][7][8]

  • Disadvantages: Method development can be more complex due to the multiple retention mechanisms at play.

Recommended Method: A HILIC-MS Approach for Optimal Performance

For the purity validation of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, a HILIC-MS method is recommended as the primary approach due to its superior ability to retain and separate polar compounds. This method provides the necessary selectivity to resolve the target compound from its potential process-related impurities.

Experimental Workflow for Purity Validation

Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_lcms HILIC-MS Analysis cluster_data Data Analysis & Validation SamplePrep Dissolve Sample in Acetonitrile/Water (90:10) Injection Inject into LC-MS System SamplePrep->Injection StandardPrep Prepare Calibration Standards & Spiked Samples StandardPrep->Injection Separation HILIC Separation (Amide Column) Injection->Separation Detection MS Detection (Negative ESI Mode) Separation->Detection PeakIntegration Peak Integration & Impurity Profiling Detection->PeakIntegration Validation Method Validation (ICH Q2(R2)) PeakIntegration->Validation Report Generate Purity Report Validation->Report

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.